Fen1-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H17N3O4S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[3-[3-[(3-hydroxy-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C21H17N3O4S/c1-13(25)22-17-7-3-6-16(11-17)15-5-2-4-14(10-15)12-23-18-8-9-29-19(18)20(26)24(28)21(23)27/h2-11,28H,12H2,1H3,(H,22,25) |
InChI Key |
NZMGQXQQSAFNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2)CN3C4=C(C(=O)N(C3=O)O)SC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Fen1-IN-5: A Technical Guide for Drug Development Professionals
Introduction to Flap Endonuclease 1 (FEN1)
Flap endonuclease 1 (FEN1) is a structure-specific metallonuclease that plays a critical role in maintaining genomic stability through its involvement in DNA replication and repair.[1][2][3][4] As a member of the 5' nuclease superfamily, FEN1 is essential for the maturation of Okazaki fragments during lagging-strand DNA synthesis, where it removes 5' RNA/DNA flaps.[1][2][3] Furthermore, FEN1 is a key enzyme in the long-patch base excision repair (LP-BER) pathway, which addresses DNA damage from oxidation and alkylation.[1][5][6]
The significance of FEN1 in oncology arises from its frequent overexpression in numerous cancer types, where it has been identified as a potential biomarker for prognosis and disease progression.[1][2] Therapeutic strategies targeting FEN1 are based on two primary concepts: chemosensitization and synthetic lethality.[1] Inhibition of FEN1 can enhance the efficacy of DNA-damaging agents like temozolomide.[1] Moreover, FEN1 has synthetic lethal interactions with several genes often mutated in cancers, making its inhibition a promising strategy for selectively targeting tumor cells.[1][7]
This guide provides an in-depth analysis of the mechanism of action of Fen1-IN-5, a representative of the N-hydroxyurea class of FEN1 inhibitors, detailing its molecular interactions, cellular consequences, and the experimental protocols used for its characterization.
Mechanism of Action: Direct Active Site Inhibition
This compound belongs to a class of N-hydroxyurea-based compounds that function as direct, competitive inhibitors of FEN1. The core of their mechanism lies in their ability to occupy the enzyme's active site and chelate the essential catalytic metal ions.[1]
Molecular Interaction:
Crystallographic studies of a related N-hydroxyurea inhibitor bound to human FEN1 (hFEN1) reveal that the compound binds directly within the active site.[1] The inhibitor's N-hydroxyurea moiety coordinates the two magnesium ions (Mg²⁺) that are indispensable for the phosphodiester bond cleavage reaction.[1][8] This interaction serves two primary inhibitory purposes:
-
Catalytic Poisoning: By binding to the catalytic metal ions, the inhibitor renders the active site chemically inert, directly preventing the enzymatic reaction.
-
Steric Hindrance: The physical presence of the inhibitor in the active site blocks the entry of the 5' flap of the DNA substrate.[1] This prevents the necessary DNA conformational changes, such as the unpairing of the substrate, that must occur for the cleavage reaction to proceed.[1]
Some inhibitors in this class exhibit comparable affinity for both the free FEN1 enzyme and the FEN1-DNA substrate complex.[1] This suggests a robust inhibitory action that effectively sequesters the enzyme regardless of its substrate-bound state.
Cellular Consequences of FEN1 Inhibition
Inhibition of FEN1 by compounds like this compound disrupts critical DNA metabolic pathways, leading to significant cellular stress, particularly in cancer cells.
-
Replication Stress and DNA Damage: The failure to process Okazaki fragments during replication leads to the accumulation of unprocessed 5' flaps.[7] This can cause replication fork instability and collapse, ultimately resulting in DNA double-strand breaks (DSBs).[7]
-
Activation of DNA Damage Response (DDR): The accumulation of DNA damage triggers a cellular DDR.[1][7] This response is a key indicator of on-target activity for FEN1 inhibitors in a cellular context.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.[1]
-
Synthetic Lethality: In cancer cells with pre-existing defects in other DNA repair pathways (e.g., those deficient in Mre11a or Cdc4), the inhibition of FEN1 becomes synthetically lethal, leading to selective cell killing.[1]
-
Chemosensitization: By inhibiting the LP-BER pathway, FEN1 inhibitors can increase the sensitivity of cancer cells to alkylating agents like methyl methanesulfonate (MMS) and temozolomide (TMZ).[1]
Quantitative Data
The following table summarizes the inhibitory activity of compounds from the N-hydroxyurea series, to which this compound is related. Specific values for this compound are not detailed in the provided literature, but related compounds show potent activity.
| Compound Class | Target | Assay Type | IC₅₀ | Notes |
| N-Hydroxyurea | hFEN1 | Biochemical Nuclease Assay | Similar values across tested compounds[1] | Inhibitors bind to the active site, coordinating catalytic metal ions and blocking substrate access.[1] |
| N-Hydroxyurea | EXO1 | Biochemical Nuclease Assay | Active | Also shows activity against EXO1, another member of the 5'-nuclease superfamily.[1] |
Key Experimental Protocols
Characterizing the mechanism of action of FEN1 inhibitors involves a multi-step process from biochemical assays to cellular and in vivo validation.
FEN1 Nuclease Activity Assay (Radiometric)
This assay directly measures the enzymatic cleavage of a DNA substrate.
-
Objective: To determine the IC₅₀ of an inhibitor against purified FEN1.
-
Substrate: A 5'-radiolabeled (e.g., ³²P) DNA flap substrate.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA.[9]
-
Procedure:
-
Purified recombinant hFEN1 is incubated with varying concentrations of the inhibitor in the reaction buffer.
-
The reaction is initiated by adding 40 nM of the DNA substrate.[9]
-
The mixture is incubated at 37°C for 15 minutes.[9]
-
The reaction is terminated by adding a stop solution (e.g., 95% formamide, 20 mM EDTA).[9]
-
Products are separated by size using 15% denaturing polyacrylamide gel electrophoresis (PAGE) with 7 M urea.[9]
-
The gel is dried, and the radiolabeled substrate and cleavage products are visualized and quantified using a phosphorimager.[9]
-
FEN1 Fluorogenic Assay (High-Throughput)
This homogeneous assay is suitable for high-throughput screening.
-
Objective: To rapidly screen compound libraries for FEN1 inhibitory activity.
-
Substrate: A synthetic DNA flap substrate with a fluorophore on one side of the cleavage site and a quencher on the other.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[2]
-
Procedure:
-
The assay is performed in a 384-well plate format.[2]
-
FEN1 enzyme and test compounds are pre-incubated in the reaction buffer.
-
The fluorogenic substrate is added to start the reaction.[2]
-
The increase in fluorescence, resulting from FEN1 cleaving the substrate and separating the fluorophore from the quencher, is measured kinetically using a plate reader (e.g., excitation 525 nm, emission 598 nm).[2]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that the inhibitor engages with FEN1 inside living cells.
-
Objective: To confirm target engagement in a cellular environment.
-
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Procedure:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The treated cells are heated to a range of temperatures to denature proteins.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction by centrifugation.
-
The amount of soluble FEN1 remaining at each temperature is quantified by Western blotting.
-
A shift in the melting curve to a higher temperature in inhibitor-treated cells indicates target engagement.[1]
-
Colony Formation Assay
This assay assesses the long-term cytotoxic or cytostatic effect of the inhibitor on cell proliferation.
-
Objective: To measure the impact of FEN1 inhibition on cell survival and proliferation.
-
Procedure:
-
Cells are seeded at a low density in culture plates.
-
Cells are treated with a range of inhibitor concentrations.
-
The cells are incubated for 10-14 days to allow for colony formation.[1]
-
Colonies are fixed and stained with crystal violet.[1]
-
The number of colonies is counted, and survival is expressed as a percentage relative to a mock-treated control.[1]
-
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 is critical for rapid single-strand break repair in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. The DNA–protein interaction modes of FEN-1 with gap substrates and their implication in preventing duplication mutations - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: FEN1 as a Therapeutic Target
An In-Depth Technical Guide to the N-Hydroxyurea Class of FEN1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature does not contain specific data for a compound named "Fen1-IN-5". This guide focuses on the extensively studied N-hydroxyurea class of Flap Endonuclease 1 (FEN1) inhibitors, to which this compound likely belongs. The compound "FEN1-IN-1" (also referred to as "compound 1" in literature) is used as the primary, well-characterized example for this class.[1][2]
Flap Endonuclease 1 (FEN1) is a highly conserved, structure-specific metallonuclease that plays an indispensable role in maintaining genomic stability.[3][4] As a member of the 5' nuclease superfamily, FEN1 possesses endonuclease and 5'-3' exonuclease activities crucial for two primary DNA metabolism pathways:[4][5]
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is essential for removing the 5' RNA/DNA flaps that are created when DNA polymerase displaces the primer of the preceding Okazaki fragment.[6][7] This action creates a ligatable nick, ensuring the seamless joining of fragments.[3]
-
Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the repair of damaged DNA bases by excising the displaced flap containing the lesion.[3][8]
Given its critical functions, it is not surprising that FEN1 is frequently overexpressed in a multitude of cancers, including breast, prostate, and lung cancer.[4][6] This overexpression is linked to cancer progression and resistance to DNA-damaging chemotherapeutics.[9][10] Furthermore, FEN1 has numerous synthetic lethal partners, particularly within the DNA Damage Response (DDR) network.[3] Cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, are highly dependent on other repair pathways where FEN1 is active, making FEN1 inhibition a promising targeted therapy strategy.[11]
The N-Hydroxyurea Inhibitors: A Profile of FEN1-IN-1
The N-hydroxyurea series of compounds represents a class of potent, cellularly active FEN1 inhibitors.[1][12] FEN1-IN-1 is a well-documented member of this class, identified as 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-hydroxythieno[2,3-e]pyrimidine-2,4-dione.[1][9] These inhibitors bind directly to the FEN1 active site, demonstrating a sophisticated mechanism of action that leads to the induction of a DNA damage response and selective cytotoxicity in genetically defined cancer cells.[1][2]
Molecular Mechanism of Action
The inhibitory action of the N-hydroxyurea class is achieved by blocking substrate access to the enzyme's catalytic core.[6] Crystallography and kinetic studies have revealed a multi-faceted mechanism:[1][6]
-
Active Site Binding: The inhibitor occupies the active site of FEN1.[2][6]
-
Metal Ion Coordination: The defining N-hydroxyurea moiety directly coordinates with the two catalytic Mg²⁺ ions that are essential for the phosphodiester bond hydrolysis of the DNA substrate.[1][13]
-
Substrate Exclusion: By binding to these critical ions, the inhibitor physically blocks the DNA flap from entering the active site.[6]
-
Inhibition of DNA Unpairing: The binding of the inhibitor prevents the conformational change—specifically, the base unpairing near the flap junction—that is required for the DNA substrate to be properly positioned for cleavage.[1][3]
This mechanism effectively creates a "dead-end" complex, preventing FEN1 from processing its DNA substrates and leading to the accumulation of unresolved DNA flaps.
Quantitative Data Summary
The potency of N-hydroxyurea inhibitors has been characterized in both biochemical and cellular assays. The tables below summarize key quantitative data for FEN1-IN-1 and related compounds.
Table 1: Biochemical and Cellular Potency of FEN1-IN-1 ("Compound 1")
| Assay Type | Metric | Value | Cell Line / Conditions | Reference(s) |
|---|---|---|---|---|
| Cellular Activity | Mean GI₅₀ | 15.5 µM | Panel of 212 cell lines | [2][9] |
| Target Engagement | CETSA EC₅₀ | 5.1 µM | SW620 (Colon Cancer) | [3] |
| Cytotoxicity | EC₅₀ | ~15 µM | HeLa (Cervical Cancer) | [3] |
| Cytotoxicity | GI₅₀ | > 30 µM | Resistant Cell Lines |[9] |
Table 2: Comparative Cellular Potency of a Related N-Hydroxyurea Inhibitor ("Compound 4")
| Assay Type | Metric | Value | Cell Line / Conditions | Reference(s) |
|---|
| Target Engagement | CETSA EC₅₀ | 6.8 µM | SW620 (Colon Cancer) |[3] |
Cellular Effects and Synthetic Lethality
Inhibition of FEN1 by compounds like FEN1-IN-1 triggers a robust DNA damage response (DDR).[9] This is characterized by the activation of the ATM checkpoint signaling pathway, phosphorylation of the histone variant H2AX (forming γH2AX), and monoubiquitination of FANCD2, a key event in the Fanconi Anemia (FA) pathway.[2][9] The accumulation of unprocessed Okazaki fragments leads to replication fork instability, which, if unresolved, can cause replication fork collapse and the formation of toxic DNA double-strand breaks (DSBs).[9][14]
This mechanism underpins the powerful synthetic lethal interactions observed with FEN1 inhibitors. Cells that are already deficient in key DDR pathways are exquisitely sensitive to FEN1 inhibition. Key synthetic lethal partners include:
-
MRE11A and ATM: Components of the DSB recognition and signaling machinery.[9]
-
Fanconi Anemia (FA) Pathway: Genes like FANCD2 and BRCA2 are critical for stabilizing and restarting stalled replication forks. Disruption of this pathway makes cells highly dependent on FEN1 for processing replication intermediates.[9]
Experimental Protocols
Protocol 1: In Vitro FEN1 Inhibition Assay (Fluorescence Polarization)
This assay measures FEN1's ability to cleave a fluorophore-labeled DNA flap substrate. Cleavage releases a small, rapidly tumbling labeled fragment, causing a decrease in fluorescence polarization (FP).
Materials:
-
Recombinant human FEN1 protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
DNA Substrate: A synthetic flap DNA substrate with a 5' fluorophore (e.g., Atto495 or FAM) and a 3' quencher (e.g., BHQ-1) positioned to allow FRET until cleavage.[15][16]
-
Test Inhibitor (e.g., FEN1-IN-1) dissolved in DMSO.
-
384-well, low-volume, non-binding black plates.
-
Plate reader capable of FP measurements.
Methodology:
-
Prepare Reagents: Dilute FEN1 protein and DNA substrate to desired working concentrations in Assay Buffer. Prepare a serial dilution of the test inhibitor in DMSO, followed by a final dilution in Assay Buffer.
-
Assay Reaction: To each well of the 384-well plate, add:
-
10 µL of test inhibitor dilution (or DMSO for control wells).
-
10 µL of FEN1 protein solution (or Assay Buffer for 'no enzyme' controls).
-
-
Initiate Reaction: Add 10 µL of DNA substrate solution to all wells to start the reaction. The final volume should be ~30 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.[17][18]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the high (DMSO control) and low ('no enzyme' control) signals. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA assesses whether a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.[19] Ligand-bound proteins are stabilized and remain soluble at higher temperatures.[20][21]
Materials:
-
Cultured cells (e.g., SW620).
-
Test Inhibitor (FEN1-IN-1) and DMSO vehicle.
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or plate.
-
Thermocycler.
-
Western blotting equipment and reagents.
-
Primary antibody against FEN1.
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of FEN1-IN-1 or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a small volume. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[22]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Detection: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble FEN1 in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities for FEN1 at each temperature. Plot the percentage of soluble FEN1 versus temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement. An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature (e.g., 50°C) to calculate an EC₅₀.[3]
Protocol 3: Clonogenic Survival Assay
This assay measures the ability of a single cell to proliferate and form a colony, assessing the long-term cytotoxic effects of a drug.[23]
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
6-well or 12-well tissue culture plates.
-
Test Inhibitor (FEN1-IN-1).
-
Fixing/Staining solution: e.g., 0.5% crystal violet in methanol or 70% ethanol.[24]
Methodology:
-
Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.[23]
-
Drug Treatment: Treat the cells with a range of concentrations of FEN1-IN-1 or DMSO control. Incubate for a defined period (e.g., 3 days).[23]
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for an additional 7-14 days, allowing colonies to form.[24]
-
Fixing and Staining: Wash the wells with PBS, remove all liquid, and add the fixing/staining solution (e.g., crystal violet) for 10-20 minutes.
-
Quantification: Gently wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the DMSO-treated control. Plot the surviving fraction against drug concentration to assess dose-dependent cytotoxicity.[25]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esrf.fr [esrf.fr]
- 7. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 10. Identification of human flap endonuclease 1 (FEN1) inhibitors using a machine learning based consensus virtual screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 15. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 20. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 21. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Clonogenic Survival Assays. [bio-protocol.org]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
Introduction: FEN1, a Critical Node in DNA Metabolism
An In-depth Technical Guide on Flap Endonuclease 1 (FEN1) Inhibitors in DNA Repair Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on the role of Flap Endonuclease 1 (FEN1) inhibitors in DNA repair. The specific compound "Fen1-IN-5" was not prominently identified in the reviewed literature; therefore, this document discusses the core principles of FEN1 inhibition using data from various published small molecule inhibitors as examples.
Flap Endonuclease 1 (FEN1) is a structure-specific metallonuclease essential for maintaining genomic integrity. It belongs to the 5' nuclease superfamily and plays pivotal roles in two major DNA metabolic pathways:
-
DNA Replication (Okazaki Fragment Maturation): During lagging strand synthesis, DNA polymerase displaces the RNA/DNA primers of preceding Okazaki fragments, creating 5' flap structures. FEN1 is responsible for the precise removal of these flaps, creating a ligatable nick that is sealed by DNA ligase I to ensure the formation of a continuous DNA strand.[1][2] This function is critical for cell proliferation, with an estimated 50 million Okazaki fragments requiring processing during a single mammalian cell cycle.[3][4]
-
DNA Repair: FEN1 is a key enzyme in the Long-Patch Base Excision Repair (LP-BER) pathway, which corrects DNA damage from oxidation and alkylation.[5][6] In LP-BER, after a damaged base is removed, DNA polymerase synthesizes a new stretch of 2-15 nucleotides, displacing the strand containing the original lesion. FEN1 cleaves this displaced flap.[6] FEN1 is also implicated in the rescue of stalled replication forks, telomere maintenance, and the repair of DNA double-strand breaks through non-homologous end joining (NHEJ) and homologous recombination (HR).[5][7][8][9]
Given its central role, the activity of FEN1 is tightly regulated through protein-protein interactions and post-translational modifications.[1][5] Its overexpression is a characteristic of multiple cancer types and has been suggested as a prognostic biomarker.[2][10]
FEN1 as a Therapeutic Target in Oncology
The critical functions of FEN1 in DNA replication and repair make it an attractive target for cancer therapy. The primary strategy for targeting FEN1 is based on the concept of synthetic lethality .
Many cancers harbor defects in specific DNA damage response (DDR) pathways, such as homologous recombination (HR), which is commonly impaired in tumors with BRCA1 or BRCA2 mutations. These cancer cells become heavily reliant on alternative repair pathways to survive. FEN1 has a large number of synthetic lethal partners, many of which are involved in the HR pathway.[11][12]
Inhibition of FEN1 in HR-deficient cancer cells creates a state of "dual pathway failure." The cells can no longer effectively repair the DNA double-strand breaks (DSBs) that arise from replication stress caused by FEN1 inhibition.[11][13] This leads to an overwhelming accumulation of DNA damage, cell cycle arrest, and ultimately, selective cell death in the tumor cells, while normal, HR-proficient cells are less affected.[12][13]
Mechanism of Action of FEN1 Inhibitors
Most potent FEN1 inhibitors are designed to act as metal-binding pharmacophores. They target the enzyme's active site, which contains two essential magnesium ions required for catalysis.[10][12] By coordinating with these metal ions, the inhibitors block the substrate from entering the active site and prevent the necessary conformational changes in the DNA substrate required for cleavage.[10] This inhibition leads to the accumulation of unprocessed 5' flaps during DNA replication, causing replication fork stalling, collapse into DSBs, and activation of the DNA damage response.[3][11]
Quantitative Data on FEN1 Inhibitors
The following tables summarize key quantitative data for several representative FEN1 inhibitors from published literature.
Table 1: Biochemical Potency of FEN1 Inhibitors
| Inhibitor | Target(s) | IC50 (FEN1) | IC50 (Exo1) | Notes | Reference(s) |
| BSM-1516 | FEN1 | 7 nM | 460 nM | ~65-fold selectivity for FEN1 over the related nuclease Exo1. | [12] |
| N-Hydroxyurea Cpd. 1 | FEN1 | 1.9 µM | - | A member of the N-hydroxyurea series of FEN1 inhibitors. | [10] |
| N-Hydroxyurea Cpd. 2 | FEN1 | 2.5 µM | - | A member of the N-hydroxyurea series of FEN1 inhibitors. | [10] |
| N-Hydroxyurea Cpd. 4 | FEN1 | 2.2 µM | - | A member of the N-hydroxyurea series of FEN1 inhibitors. | [10] |
| LNT1 | FEN1/EXO1 | - | - | A dual inhibitor of FEN1 and EXO1. | [3][14] |
Table 2: Cellular Activity of FEN1 Inhibitors
| Inhibitor | Assay | Cell Line | EC50 / GI50 | Notes | Reference(s) |
| BSM-1516 | CETSA | - | 24 nM | Demonstrates target engagement in live cells. | [12] |
| BSM-1516 | Clonogenic | DLD1 BRCA2-/- | 350 nM | ~15-fold more sensitive than the isogenic wild-type line. | [12] |
| BSM-1516 | Clonogenic | DLD1 BRCA2+/+ | 5 µM | [12] | |
| FEN1 Inhibitor (unnamed) | Cell Viability | A549, H1299, H838 | ~5-15 µM | Inhibition reduces viability in lung cancer cell lines. | [15] |
| N-Hydroxyurea Series | Cell Viability | 280 cancer cell lines | >30 µM (most lines) | High-throughput screen showed sensitivity enriched in colorectal and gastric lines with MSI. | [9] |
FEN1's Role in DNA Repair and Replication Pathways
The following diagrams illustrate the core pathways involving FEN1 and the impact of its inhibition.
Caption: FEN1's role in Okazaki fragment maturation and the effect of inhibition.
Caption: The Long-Patch Base Excision Repair (LP-BER) pathway and impact of FEN1 inhibition.
Caption: The principle of synthetic lethality between FEN1 inhibition and HR deficiency.
Detailed Experimental Protocols
FEN1 Nuclease Activity Assay (Fluorogenic)
This protocol is adapted from methods used to identify and characterize FEN1 inhibitors.[16] It measures the cleavage of a synthetic DNA substrate that produces a fluorescent signal upon FEN1 activity.
-
Substrate Design: A double-flap DNA substrate is constructed from three oligonucleotides. One flap has a fluorophore (e.g., 6-TAMRA) at its 5' end, and the other has a corresponding quencher (e.g., BHQ-2) at its 3' end. In the intact substrate, the proximity of the quencher dampens the fluorescence. FEN1 cleavage releases the fluorophore-labeled fragment, leading to a measurable increase in fluorescence.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and add to a 384-well microplate.
-
Add recombinant human FEN1 protein to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the fluorogenic DNA flap substrate to each well.
-
Immediately begin kinetic fluorescence measurements using a plate reader (e.g., Excitation: 525 nm, Emission: 598 nm for TAMRA/BHQ-2).
-
Record data over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the velocity against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that an inhibitor binds to its target protein inside intact cells.[10][12]
-
Principle: When a protein is bound by a ligand (inhibitor), its thermal stability increases. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.
-
Procedure:
-
Treat cultured cells with the FEN1 inhibitor at various concentrations or with a vehicle control (DMSO).
-
Harvest, wash, and resuspend the cells in a buffered solution.
-
Heat aliquots of the cell suspension to a range of temperatures for a fixed time (e.g., 3 minutes), followed by rapid cooling.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble FEN1 in the supernatant by Western blotting.
-
-
Data Analysis: Plot the amount of soluble FEN1 against temperature to generate a "melting curve." An increase in the melting temperature in inhibitor-treated cells indicates target engagement. For an isothermal dose-response, cells are heated to a single temperature in the denaturing range, and the amount of stabilized FEN1 is plotted against inhibitor concentration to calculate a CETSA EC50.
Clonogenic Survival Assay
This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.[12]
-
Procedure:
-
Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the FEN1 inhibitor for a defined period (e.g., 72 hours).
-
Remove the drug-containing medium, wash the cells, and replace it with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing surviving cells to form visible colonies.
-
Fix the colonies (e.g., with methanol/acetic acid) and stain them (e.g., with crystal violet).
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control. Plot the surviving fraction against inhibitor concentration to determine the EC50 (the concentration that inhibits colony formation by 50%).
DNA Damage Response (γH2AX Foci) Assay
This immunofluorescence assay quantifies the formation of DNA double-strand breaks.[11][15]
-
Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated on Serine 139, forming γH2AX. This modified histone accumulates at the break site and can be visualized as distinct nuclear foci.
-
Procedure:
-
Grow cells on coverslips and treat with the FEN1 inhibitor for various times.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.25% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for γH2AX.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Stain the nuclei with DAPI and mount the coverslips on slides.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of γH2AX foci per nucleus using automated image analysis software. An increase in the number of foci indicates an induction of DNA DSBs.
Conclusion and Future Directions
FEN1 is a well-validated, high-value target for oncology drug discovery. The synthetic lethal relationship between FEN1 inhibition and defects in other DNA repair pathways, particularly homologous recombination, provides a clear therapeutic window for treating specific cancer subtypes. The development of potent and selective small molecule inhibitors has demonstrated preclinical proof-of-concept, showing selective killing of HR-deficient tumor cells and suppression of tumor growth in vivo.[13]
Future research will focus on:
-
Developing more selective inhibitors: Improving selectivity against other nucleases like Exo1 will be crucial to minimize off-target effects.
-
Identifying biomarkers: Beyond BRCA status, identifying other genetic markers that predict sensitivity to FEN1 inhibition will broaden their clinical applicability.
-
Combination therapies: Exploring synergistic combinations of FEN1 inhibitors with other DDR inhibitors (e.g., PARP inhibitors) or conventional chemotherapies could overcome resistance and enhance efficacy.[12]
References
- 1. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fen-1 Facilitates Homologous Recombination by Removing Divergent Sequences at DNA Break Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A role for FEN-1 in nonhomologous DNA end joining: The order of strand annealing and nucleolytic processing events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FEN1 Inhibition in Okazaki Fragment Maturation: A Technical Guide
Disclaimer: This guide focuses on the well-characterized Flap Endonuclease 1 (FEN1) inhibitor, FEN1-IN-1 , as a representative example to explore the impact of FEN1 inhibition on Okazaki fragment maturation. Extensive searches did not yield specific public domain information for a compound named "Fen1-IN-5".
Introduction: FEN1 - The Master Regulator of Okazaki Fragment Maturation
During lagging strand DNA synthesis, DNA is synthesized discontinuously in short segments known as Okazaki fragments.[1] The maturation of these fragments into a continuous DNA strand is a critical process for maintaining genomic integrity.[2] This multi-step process involves the removal of the RNA/DNA primers, gap-filling DNA synthesis, and finally, the ligation of the fragments.[3][4]
Flap Endonuclease 1 (FEN1) is a structure-specific nuclease that plays a central and indispensable role in the primary pathway of Okazaki fragment maturation.[5] Its primary function is to recognize and cleave the 5' flap structures that are created when DNA polymerase displaces the downstream RNA/DNA primer.[6] This precise cleavage by FEN1 creates a ligatable nick, allowing DNA ligase I to seal the phosphodiester backbone, thus completing the maturation process.[7] Given its crucial role in DNA replication and repair, FEN1 has emerged as a promising target for anticancer therapeutics.[8]
FEN1-IN-1: A Potent Inhibitor of FEN1 Function
FEN1-IN-1 is a small molecule inhibitor that targets the enzymatic activity of FEN1.[9] Mechanistically, FEN1-IN-1 binds to the active site of FEN1 and its inhibitory action is partly achieved through the coordination of the essential magnesium ions (Mg2+) required for catalysis.[9] By blocking the nuclease activity of FEN1, FEN1-IN-1 disrupts Okazaki fragment maturation, leading to an accumulation of unprocessed DNA replication intermediates. This, in turn, triggers a DNA damage response, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair defects.[10][11]
Quantitative Data for FEN1 Inhibitors
The following table summarizes the available quantitative data for FEN1-IN-1 and another potent FEN1 inhibitor, BSM-1516, for comparative purposes.
| Inhibitor | Target(s) | Assay Type | Value | Cell Line(s) | Reference(s) |
| FEN1-IN-1 | FEN1, EXO1 | Cell Growth Inhibition (GI50) | Mean: 15.5 µM | 212 cell lines | [9] |
| FEN1 | Cytotoxicity (EC50) | - | HeLa (MRE11A deficient) | [9] | |
| BSM-1516 | FEN1 | Biochemical (IC50) | 7 nM | - | [12] |
| EXO1 | Biochemical (IC50) | 460 nM | - | [12] | |
| FEN1 | Cellular Thermal Shift Assay (EC50) | 24 nM | - | [12] | |
| FEN1 | Clonogenic Assay (EC50) | 350 nM | DLD1 (BRCA2-deficient) | [12] | |
| FEN1 | Clonogenic Assay (EC50) | 5 µM | DLD1 (BRCA2-wild-type) | [12] |
Signaling Pathways and Experimental Workflows
Canonical Okazaki Fragment Maturation Pathway
The following diagram illustrates the key steps in the canonical, FEN1-dependent Okazaki fragment maturation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Okazaki fragment maturation: nucleases take centre stage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. burgerslab.biochem.wustl.edu [burgerslab.biochem.wustl.edu]
- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolving individual steps of Okazaki fragment maturation at msec time-scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 11. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 12. aacrjournals.org [aacrjournals.org]
The Synthetic Lethal Relationship of FEN1 Inhibition in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) has emerged as a promising target in oncology, primarily through the concept of synthetic lethality. This principle dictates that while the loss of either FEN1 function or the function of another specific gene (often involved in DNA repair) is tolerable for a cell, the simultaneous loss of both is lethal. This guide provides an in-depth technical overview of the rationale and methodologies for targeting FEN1, with a focus on its synthetic lethal interactions, particularly in cancers with deficiencies in the homologous recombination (HR) pathway, such as those harboring BRCA1 or BRCA2 mutations. We present quantitative data for key FEN1 inhibitors, detailed experimental protocols for assessing their efficacy, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to FEN1 and Synthetic Lethality
FEN1 is a crucial enzyme involved in multiple DNA metabolism pathways, including Okazaki fragment maturation during DNA replication, long-patch base excision repair (LP-BER), and the rescue of stalled replication forks.[1][2] Its primary role is to cleave 5' flap structures, which are intermediates in these processes.[2]
Synthetic lethality represents a powerful strategy in cancer therapy. By targeting a gene that is essential for the survival of cancer cells but not normal cells, highly specific and potent anti-cancer effects can be achieved.[3] Cancers with mutations in BRCA1 or BRCA2 genes, which are key players in the homologous recombination (HR) pathway for DNA double-strand break repair, have been shown to be particularly vulnerable to the inhibition of other DNA repair pathways.[3][4] Inhibition of FEN1 in these HR-deficient cells leads to an accumulation of DNA damage, replication stress, and ultimately, cell death.[5][6]
Quantitative Data on FEN1 Inhibitors
Several small molecule inhibitors of FEN1 have been developed and have demonstrated potent and selective activity. The following tables summarize key quantitative data for some of the most well-characterized FEN1 inhibitors, illustrating their efficacy in various cancer cell lines, particularly in the context of BRCA deficiency.
| Inhibitor | Target | IC50 (Biochemical Assay) | EC50 (Cell-based Assay) | Cell Line | Key Findings & Reference(s) |
| BSM-1516 | FEN1 | 7 nM | 24 nM (CETSA) | HEK293 (overexpressing FEN1) | Highly potent and selective over EXO1 (~65-fold).[7][8][9] |
| FEN1 | 350 nM (Clonogenic) | DLD1 BRCA2-/- | ~15-fold more sensitive than isogenic BRCA2-proficient cells (EC50 = 5 µM).[8][10] | ||
| FEN1-IN-4 (C2) | hFEN1-336Δ | 30 nM | |||
| C8 (N-hydroxyurea series) | FEN1 | ~5-fold lower than in PEO4 | PEO1 (BRCA2-deficient) | More sensitive than BRCA2-revertant PEO4 cells.[6][11] | |
| FEN1 | Various cancer cell lines | Increased sensitivity in cell lines with BRCA1/2 mutations.[6] | |||
| N-hydroxyurea series (Compound 1) | FEN1 | Mean GI50 = 15.5 µM | Panel of 212 cancer cell lines | Increased sensitivity in cell lines with microsatellite instability (MSI).[12][13] | |
| PTPD | FEN1 | 0.022 µM | A thienopyrimidine-2,4-dione derivative.[14] |
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays to evaluate the efficacy and mechanism of action of FEN1 inhibitors.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a FEN1 inhibitor, providing a measure of cytotoxicity.
Materials:
-
Cancer cell lines (e.g., BRCA1/2-deficient and proficient isogenic pairs)
-
Complete cell culture medium
-
FEN1 inhibitor stock solution
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of the FEN1 inhibitor or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Remove the treatment medium and replace it with fresh, drug-free medium.
-
Allow colonies to grow for 10-14 days, with medium changes as needed.
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
γH2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks (DSBs), to quantify DNA damage induced by FEN1 inhibition.[15]
Materials:
-
Cells grown on coverslips in 12- or 24-well plates
-
FEN1 inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.2-0.3% Triton X-100 in PBS (permeabilization buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the FEN1 inhibitor for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[1]
-
Wash three times with PBS.
-
Permeabilize cells with Triton X-100 buffer for 5-30 minutes at room temperature.[1]
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 30-60 minutes at room temperature.[1]
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer, e.g., 1:200 to 1:500) overnight at 4°C or for 1-2 hours at 37°C.[1][15]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.[1]
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a FEN1 inhibitor.[3][16]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the FEN1 inhibitor. Include appropriate positive and negative controls.
-
Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[16]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in FEN1's function and the experimental logic for its targeting is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these concepts.
Caption: Okazaki Fragment Maturation Pathway involving FEN1.
Caption: Long-Patch Base Excision Repair (LP-BER) Pathway.
Caption: FEN1's Role in Stalled Replication Fork Rescue.
Caption: Experimental Workflow for FEN1 Synthetic Lethality.
Conclusion
The inhibition of FEN1 presents a compelling therapeutic strategy for cancers harboring defects in the homologous recombination pathway, exemplifying the power of synthetic lethality. The data presented in this guide highlight the potency and selectivity of existing FEN1 inhibitors and provide a framework for their preclinical evaluation. The detailed experimental protocols and pathway diagrams serve as a resource for researchers aiming to further investigate the role of FEN1 in cancer and develop novel therapeutics based on this promising target. Further research into the development of next-generation FEN1 inhibitors with improved pharmacokinetic and pharmacodynamic properties holds the potential to translate the concept of FEN1-mediated synthetic lethality into effective clinical treatments for a subset of cancer patients.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blacksmithmedicines.com [blacksmithmedicines.com]
- 8. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 14. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Therapeutic Potential of FEN1 Inhibition in Homologous Recombination Deficient Cancers: A Technical Guide
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing a central role in Okazaki fragment maturation and long-patch base excision repair.[1][2] Its multifaceted functions in maintaining genomic stability have positioned it as a compelling therapeutic target in oncology.[3][4] This is particularly true for cancers harboring defects in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations.[3][5][6] The inhibition of FEN1 in these HR-deficient (HRD) tumors leads to a synthetic lethal phenotype, where the combined loss of two key DNA repair pathways results in cancer cell-specific death.[3][6] This guide provides an in-depth technical overview of the rationale and preclinical evidence for targeting FEN1 in HRD cancers, with a focus on the potent inhibitor Fen1-IN-5 and other representative compounds. We present key preclinical data, detailed experimental protocols for evaluating FEN1 inhibitors, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: FEN1 and the Synthetic Lethality Strategy in HRD Cancers
Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for processing 5' flap structures that arise during DNA replication and repair.[1][2] Its primary roles include the removal of RNA primers from Okazaki fragments during lagging strand synthesis and participation in the long-patch base excision repair (LP-BER) pathway.[1] Given its fundamental role, it is not surprising that FEN1 is often overexpressed in various cancers, including breast, prostate, and lung cancers.[4]
Homologous recombination is a high-fidelity DNA repair pathway responsible for fixing double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Cancers with mutations in key HR genes, such as BRCA1 and BRCA2, are deficient in this repair mechanism and are consequently more reliant on other DNA repair pathways for survival. This dependency creates a therapeutic window for a strategy known as synthetic lethality.
The concept of synthetic lethality in this context posits that while the loss of either FEN1 function or HR function alone is viable for a cell, the simultaneous loss of both is catastrophic, leading to cell death.[3] Inhibition of FEN1 in HRD cancer cells is thought to lead to the accumulation of unprocessed Okazaki fragments and other DNA lesions, which in the absence of a functional HR pathway for repair, result in replication fork collapse, genomic instability, and ultimately, cell death.[7] This approach offers the potential for highly selective cancer cell killing while sparing healthy, HR-proficient cells.
This compound and Other FEN1 Inhibitors
A number of small molecule inhibitors of FEN1 have been developed to exploit this synthetic lethal relationship.
This compound
This compound (also known as compound 12A) is a potent inhibitor of FEN1 with a reported IC50 of 12 nM . While extensive preclinical data in the context of HRD cancers are not yet widely published for this specific compound, its high potency makes it a significant tool for investigating the therapeutic potential of FEN1 inhibition.
Representative FEN1 Inhibitors in HRD Cancers
Other well-characterized FEN1 inhibitors have demonstrated the validity of this therapeutic strategy in preclinical models. These include compounds from the N-hydroxyurea series and the recently developed BSM-1516.
-
N-Hydroxyurea Compounds (e.g., C8): This class of inhibitors has been shown to selectively kill BRCA1- and BRCA2-deficient cancer cell lines.[3]
-
BSM-1516: A highly potent and selective FEN1 inhibitor that has demonstrated synergy with multiple DNA damage response (DDR) drug classes, including PARP inhibitors.[8][9][10]
Quantitative Preclinical Data
The selective targeting of HRD cancer cells by FEN1 inhibitors has been quantified in various preclinical studies. The following tables summarize key data for representative FEN1 inhibitors.
| Compound | FEN1 IC50 (nM) | EXO1 IC50 (nM) | FEN1/EXO1 Selectivity | Reference |
| BSM-1516 | 7 | 460 | ~65-fold | [8][9][10] |
| N-hydroxyurea Cmpd 4 | 210 | 720 | ~3.4-fold | [11] |
| N-hydroxyurea Cmpd 8 | 130 | 410 | ~3.2-fold | [11] |
Table 1: Biochemical Potency and Selectivity of Representative FEN1 Inhibitors.
| Cell Line | HR Status | Compound | EC50 / % Survival | Reference |
| DLD1 | BRCA2-proficient | BSM-1516 | EC50: 5 µM | [8][9] |
| DLD1 | BRCA2-deficient | BSM-1516 | EC50: 350 nM (~15-fold more sensitive) | [8][9] |
| PEO1 | BRCA2-deficient | C8 | More sensitive | [3] |
| PEO4 | BRCA2-revertant | C8 | Less sensitive | [3] |
| HCC1806 | BRCA-proficient (PARPi sensitive) | C8 | Sensitive | [3] |
| MDA-MB-231 | BRCA-proficient | C8 | Resistant | [3] |
Table 2: Cellular Potency of FEN1 Inhibitors in HR-Deficient vs. HR-Proficient Cancer Cell Lines.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Synthetic Lethality of FEN1 Inhibition in HRD Cancers
Caption: Synthetic lethality of FEN1 inhibition in HRD cancers.
Experimental Workflow: Clonogenic Survival Assay
Caption: Workflow for a clonogenic survival assay.
Experimental Workflow: Immunofluorescence for DNA Damage Markers
References
- 1. academic.oup.com [academic.oup.com]
- 2. The flexible loop of human FEN1 endonuclease is required for flap cleavage during DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 5. Synthetic Lethal Interaction Between BRCA1 and FEN1 in Ovarian Cancer Cells [escholarship.org]
- 6. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blacksmithmedicines.com [blacksmithmedicines.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. blacksmithmedicines.com [blacksmithmedicines.com]
- 11. blacksmithmedicines.com [blacksmithmedicines.com]
Target Validation of FEN1 Inhibitors: A Technical Guide
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity. As a structure-specific nuclease, it plays a vital role in several DNA metabolic pathways, including Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER).[1][2][3][4] The overexpression of FEN1 has been observed in numerous cancers, correlating with poor prognosis and resistance to chemotherapy.[2][3][5] This has positioned FEN1 as a promising therapeutic target for the development of novel anticancer agents. The principle of synthetic lethality, where the inhibition of FEN1 is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, further enhances its appeal as a target.[6][7]
This technical guide provides an in-depth overview of the target validation studies for FEN1 inhibitors. While this document is intended to be a comprehensive guide, it is important to note that "Fen1-IN-5," the specific inhibitor mentioned in the query, is not documented in publicly available scientific literature. Therefore, this guide will focus on the general methodologies and data from well-characterized FEN1 inhibitors, such as those from the N-hydroxyurea series and other small molecules, to illustrate the core principles of FEN1 target validation.
Data Presentation: In Vitro and Cellular Potency of FEN1 Inhibitors
The initial validation of a FEN1 inhibitor involves determining its potency and selectivity through a series of in vitro and cellular assays. The data is typically presented in a tabular format to allow for easy comparison between different compounds.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cellular EC50 (nM) | Cell Line | Notes | Reference |
| BSM-1516 | FEN1 | Biochemical | 7 | 24 (CETSA) | - | ~65-fold more potent against FEN1 than EXO1. | [8][9] |
| BSM-1516 | FEN1 | Clonogenic | - | 350 | DLD1 (BRCA2-deficient) | ~15-fold more sensitive than BRCA2-wild-type cells. | [8] |
| BSM-1516 | FEN1 | Clonogenic | - | 5000 | DLD1 (BRCA2-wild-type) | [8] | |
| Compound 1 (N-hydroxyurea series) | hFEN1 | Biochemical | 46 | 5100 (CETSA) | SW620 | Mixed non-competitive/competitive inhibitor. | [1][10] |
| Compound 4 (N-hydroxyurea series) | hFEN1 | Biochemical | 17 | 6800 (CETSA) | SW620 | [1] | |
| Aurintricarboxylic acid | FEN1 | Fluorogenic | 590 | - | - | [11] | |
| NSC-13755 | FEN1 | Fluorogenic | 930 | - | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in FEN1 inhibitor validation studies.
FEN1 Enzymatic Assay (Fluorescence-Based)
This assay is used to determine the in vitro inhibitory activity of a compound against the FEN1 enzyme.
-
Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore and a quencher. In the intact substrate, the quencher is in close proximity to the fluorophore, resulting in low fluorescence. Upon cleavage of the 5' flap by FEN1, the fluorophore is released, leading to an increase in fluorescence.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the FEN1 enzyme to the assay buffer in the wells of a 384-well plate.
-
Add the test compounds to the wells containing the enzyme and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the DNA substrate to the wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In CETSA, cells are treated with the inhibitor and then heated to a specific temperature. The amount of soluble protein remaining after heat treatment is quantified by Western blotting. An increase in the amount of soluble target protein in the presence of the inhibitor indicates target engagement.
-
Materials:
-
Cancer cell line of interest (e.g., SW620).
-
Test compound.
-
Cell lysis buffer.
-
Antibodies specific to FEN1.
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Culture cells to confluency and treat with various concentrations of the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a physiological buffer.
-
Heat the cell suspensions at a range of temperatures to create a melt curve, or at a single temperature for an isothermal dose-response curve.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble FEN1 in the supernatant by Western blotting using a FEN1-specific antibody.
-
Quantify the band intensities and plot them against the temperature or compound concentration to determine the melting temperature shift or the EC50 for target engagement.[1]
-
Clonogenic Survival Assay
This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.
-
Principle: Cells are treated with a compound for a defined period, and then a known number of cells are seeded and allowed to grow until they form visible colonies. The number of colonies is counted to determine the surviving fraction of cells compared to an untreated control.
-
Materials:
-
Cancer cell lines (e.g., BRCA2-deficient and -proficient isogenic lines).
-
Test compound.
-
Cell culture medium and supplements.
-
Crystal violet staining solution.
-
-
Procedure:
-
Seed a known number of cells in multi-well plates.
-
Treat the cells with a range of concentrations of the test compound for a specific duration.
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Immunofluorescence for DNA Damage Markers (γH2AX)
This method is used to visualize and quantify DNA double-strand breaks (DSBs) within cells, a common consequence of inhibiting DNA repair pathways.
-
Principle: Following the induction of DSBs, the histone variant H2AX is phosphorylated at serine 139 to form γH2AX. This phosphorylated form accumulates at the sites of DNA damage and can be detected using a specific antibody.
-
Materials:
-
Cells grown on coverslips.
-
Test compound.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against γH2AX.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Procedure:
-
Treat cells grown on coverslips with the test compound for the desired time.
-
Fix the cells with paraformaldehyde and then permeabilize them.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with the primary anti-γH2AX antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number and intensity of foci per cell.[7]
-
Mandatory Visualizations
FEN1's Role in DNA Repair and Inhibition
Caption: FEN1's role in DNA repair pathways and the inhibitory action of this compound.
Experimental Workflow for FEN1 Inhibitor Target Validation
Caption: A typical experimental workflow for the validation of a FEN1 inhibitor.
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 11. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Fen1-IN-5 Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for the development of novel cancer therapeutics. Fen1-IN-5 has been identified as a potent inhibitor of FEN1 with an IC50 of 12 nM.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including available data on its activity against other nucleases. The guide also details relevant experimental protocols and visualizes the key signaling pathway associated with FEN1 inhibition. While specific selectivity data for this compound against a broad panel of nucleases is limited in the public domain, this guide compiles available information and data from analogous FEN1 inhibitors to provide a valuable comparative context for researchers.
Data Presentation: Nuclease Selectivity Profile
The selectivity of a small molecule inhibitor is a critical parameter in drug development, defining its therapeutic window and potential for off-target effects. Ideally, a therapeutic inhibitor should exhibit high potency against its intended target while displaying minimal activity against other related proteins. For FEN1 inhibitors, selectivity is particularly important with respect to other members of the 5' nuclease superfamily, including Exonuclease 1 (EXO1), Xeroderma Pigmentosum Complementation Group G (XPG), and Gen Endonuclease 1 (GEN1), due to structural similarities in their active sites.
| Compound | FEN1 IC50 (nM) | EXO1 IC50 (nM) | XPG IC50 (nM) | GEN1 IC50 (nM) | Selectivity (FEN1 vs. Off-Target) |
| This compound | 12[1][2] | Not Available | Not Available | Not Available | Data not available |
| FEN1-IN-2 | 3[1][2] | Not Available | 226[1][2] | Not Available | ~75-fold vs. XPG |
| FEN1-IN-6 | 10[1] | Not Available | 23[1] | Not Available | ~2.3-fold vs. XPG |
| FEN1-IN-7 | 18[1] | Not Available | 3040[1] | Not Available | ~169-fold vs. XPG |
| FEN1-IN-8 | < 100[1] | 100 - 1000[1] | Not Available | Not Available | ~1-10-fold vs. EXO1 |
| MSC778 | 3[2] | 435[2] | 1890[2] | 1548[2] | 145-fold vs. EXO1, 630-fold vs. XPG, 516-fold vs. GEN1 |
| BSM-1516 | 7[3][4] | 460[3][4] | Not Available | Not Available | ~65-fold vs. EXO1 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate determination of inhibitor potency and selectivity. Below are methodologies for key assays relevant to the characterization of FEN1 inhibitors like this compound.
FEN1 Enzymatic Assay (Fluorescence-Based)
This assay measures the ability of an inhibitor to block the nuclease activity of FEN1 on a synthetic DNA substrate.
Principle: A fluorophore and a quencher are placed on opposite sides of the FEN1 cleavage site in a synthetic DNA flap substrate. In the intact substrate, the fluorescence is quenched. Upon cleavage by FEN1, the fluorophore is released, leading to an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human FEN1 enzyme
-
Fluorescently labeled DNA flap substrate (e.g., with FAM and a corresponding quencher)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA
-
This compound or other test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add recombinant FEN1 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorescent DNA flap substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths dependent on the fluorophore used).
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures this change in stability by heating intact cells treated with the compound to various temperatures, followed by lysis and quantification of the soluble target protein.
Materials:
-
Cancer cell line (e.g., a colon or breast cancer cell line known to express FEN1)
-
Cell culture medium and reagents
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies: Primary antibody against FEN1 and a corresponding secondary antibody for detection (e.g., HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Culture cells to confluency in multi-well plates.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Wash the cells with PBS to remove excess compound.
-
Heat the plates at a range of temperatures for 3 minutes to induce protein denaturation.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble FEN1 in the supernatant using Western blotting.
-
Generate a melting curve by plotting the amount of soluble FEN1 against the temperature for both vehicle and compound-treated cells.
-
Determine the shift in the melting temperature (Tm) or, for an isothermal dose-response, the EC50 of target engagement at a fixed temperature.
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Repair and Replication
FEN1 plays a crucial role in two major DNA metabolic pathways: Okazaki fragment maturation during lagging strand synthesis and long-patch base excision repair (LP-BER). Inhibition of FEN1 disrupts these processes, leading to the accumulation of unresolved DNA flaps, which can stall replication forks and induce DNA damage. This, in turn, activates the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells, particularly those with existing DNA repair defects.
Caption: FEN1 inhibition by this compound disrupts DNA repair and replication, leading to apoptosis.
Experimental Workflow for FEN1 Inhibitor Characterization
The logical progression for characterizing a novel FEN1 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular mechanism of action.
Caption: A stepwise approach to characterizing novel FEN1 inhibitors from bench to cell.
References
Methodological & Application
Application Notes and Protocols for Fen1-IN-5 in FEN1 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing essential roles in Okazaki fragment maturation and long-patch base excision repair (LP-BER). Its overexpression is implicated in various cancers, making it a promising target for therapeutic intervention. Fen1-IN-5 (also known as compound 12A) is a potent and specific inhibitor of FEN1, demonstrating an IC50 value of 12 nM[1][2]. These application notes provide detailed protocols for utilizing this compound in in vitro FEN1 activity assays to characterize its inhibitory effects and to screen for other potential FEN1 inhibitors.
Data Presentation
A summary of the inhibitory potency of this compound against human FEN1 is presented below. This data is crucial for designing experiments to probe the inhibitor's mechanism of action and for comparison with other compounds.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human FEN1 | In vitro activity assay | 12[1][2] |
Signaling Pathways Involving FEN1
FEN1's primary functions are within two major DNA metabolic pathways: Okazaki fragment maturation during lagging strand synthesis and the long-patch base excision repair (LP-BER) pathway. Understanding these pathways is essential for contextualizing the effects of FEN1 inhibition.
Experimental Protocols
Two common methods for assessing FEN1 activity in vitro are fluorescence-based assays and traditional radiolabeled substrate assays. Both are suitable for determining the inhibitory potential of compounds like this compound.
Fluorescence-Based FEN1 Activity Assay
This high-throughput method relies on the separation of a fluorophore and a quencher upon FEN1-mediated cleavage of a specialized DNA substrate.
Experimental Workflow:
Materials:
-
Recombinant human FEN1 protein
-
This compound
-
Fluorescently labeled FEN1 substrate (e.g., a 5' flap DNA with a fluorophore and a corresponding quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20[3]
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Dilute the FEN1 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorescent FEN1 substrate in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 20 µL of the diluted FEN1 enzyme solution.
-
Add 10 µL of the serially diluted this compound or vehicle control (assay buffer with the same concentration of DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the FEN1 substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Calculate the initial reaction velocity (v) for each inhibitor concentration.
-
Plot the percentage of FEN1 activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Radiolabeled Substrate FEN1 Activity Assay
This classic method offers high sensitivity and is considered a gold standard for nuclease activity assays.
Experimental Workflow:
Materials:
-
Recombinant human FEN1 protein
-
This compound
-
5'-[γ-³²P]ATP
-
T4 Polynucleotide Kinase
-
Oligonucleotides to form a 5' flap substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA[3]
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager system
Protocol:
-
Substrate Preparation:
-
Label the 5' end of the flap-containing oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase.
-
Anneal the labeled oligonucleotide with the other required oligonucleotides to form the flap DNA substrate.
-
Purify the radiolabeled substrate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the diluted FEN1 enzyme with the diluted this compound or vehicle control.
-
Pre-incubate on ice for 15 minutes.
-
Initiate the reaction by adding the radiolabeled flap substrate to a final volume of 20 µL.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes). The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of Stop Solution.
-
-
Product Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the cleaved product from the intact substrate by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the bands corresponding to the substrate and cleaved product using a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of substrate cleaved for each inhibitor concentration.
-
Plot the percentage of FEN1 activity against the logarithm of the inhibitor concentration and determine the IC50 value as described for the fluorescence-based assay.
-
Conclusion
This compound is a highly potent inhibitor of FEN1, making it a valuable tool for studying the roles of this enzyme in DNA metabolism and for the development of novel anticancer therapeutics. The protocols outlined above provide robust methods for characterizing the inhibitory activity of this compound and for screening new chemical entities targeting FEN1. The choice between the fluorescence-based and radiolabeled assay will depend on the available equipment, throughput requirements, and the specific experimental goals.
References
Application Notes and Protocols for Fen1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1] Its overexpression is observed in numerous cancers, including breast, prostate, and lung cancer, making it a compelling target for anticancer drug development.[2] Inhibition of FEN1 can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells with existing DNA repair deficiencies, highlighting its potential for synthetic lethality approaches.[3][4]
These application notes provide a detailed protocol for a cell-based assay to evaluate the potency of Fen1-IN-5, a novel inhibitor of FEN1. The primary assay is a cell viability assay to determine the half-maximal inhibitory concentration (IC50). A secondary immunofluorescence assay for γH2AX is also described to confirm the induction of DNA damage, a downstream consequence of FEN1 inhibition.
Data Presentation
Table 1: In Vitro IC50 Values of Various FEN1 Inhibitors in Selected Cancer Cell Lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aurintricarboxylic acid | - | - | 0.59 | [3] |
| NSC-13755 | - | - | 0.93 | [3] |
| C8 | PEO1 | Ovarian Cancer | ~12.5 | [4] |
| C16 | PEO1 | Ovarian Cancer | ~12.5 | [4] |
| C2 | PEO1 | Ovarian Cancer | ~25 | [4] |
| C20 | PEO1 | Ovarian Cancer | ~25 | [4] |
| FEN1-IN-4 | MDA-MB-468 | Breast Cancer | Not specified | [5] |
| SC13 | NSCLC cell lines | Lung Cancer | Dose-dependent suppression | [6] |
Signaling and Experimental Workflow Diagrams
Caption: FEN1 role in Okazaki fragment maturation.
Caption: FEN1 in Long-Patch Base Excision Repair.
Caption: Workflow for this compound cell-based assays.
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring ATP levels, which are indicative of metabolically active cells.
Materials:
-
Selected cancer cell line (e.g., HCT116 colorectal cancer cells)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HCT116 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete growth medium.
-
Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 100 µM to 0.01 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 2: Immunofluorescence Staining for γH2AX
This protocol is a secondary assay to visualize and quantify DNA double-strand breaks, a marker of DNA damage, following treatment with this compound.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Cell Signaling Technology)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes on ice.[2]
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of the DAPI and the secondary antibody fluorescence channels.
-
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Compare the number of foci in this compound-treated cells to the vehicle-treated control cells. An increase in γH2AX foci indicates the induction of DNA damage.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 3. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4.3. Cell Viability Assay [bio-protocol.org]
Application Notes and Protocols for FEN1 Inhibitors in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a vital role in maintaining genomic stability.[1][2][3][4][5] Specifically, FEN1 is essential for Okazaki fragment maturation during lagging strand synthesis and participates in the long-patch base excision repair (LP-BER) pathway.[1][3][5][6] Overexpression of FEN1 has been observed in various cancers, including breast, lung, pancreatic, and ovarian cancers, and is often associated with tumor progression and resistance to chemotherapy.[3][7] This makes FEN1 an attractive target for cancer therapy. Small molecule inhibitors of FEN1, such as Fen1-IN-5, are being investigated for their potential to induce synthetic lethality in cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR), often seen in BRCA-mutated cancers.
The clonogenic survival assay is a gold-standard in vitro method used to assess the cytotoxic and cytostatic effects of anticancer agents by measuring the ability of single cells to proliferate and form colonies. This document provides detailed application notes and protocols for the use of FEN1 inhibitors, exemplified by compounds like this compound, in clonogenic survival assays.
Principle of Action
FEN1 inhibitors block the endonuclease activity of the FEN1 protein. This inhibition disrupts the normal processing of DNA intermediates during replication and repair. The accumulation of unresolved DNA flap structures leads to replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis, thereby reducing the clonogenic survival of cancer cells. In cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations), the inhibition of FEN1 can be synthetically lethal, leading to a significant reduction in cell survival.
Signaling Pathways and Experimental Workflow
The inhibition of FEN1 by compounds like this compound primarily impacts the DNA Damage Response (DDR) pathway. The resulting genomic instability can trigger downstream signaling cascades leading to cell death.
Caption: Diagram of the signaling pathway affected by FEN1 inhibition.
The experimental workflow for a clonogenic survival assay is a multi-step process that requires careful planning and execution.
Caption: A typical workflow for a clonogenic survival assay.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on FEN1 inhibitors in clonogenic survival assays. Note that specific values for this compound may vary and should be determined empirically.
Table 1: EC50 Values of a Representative FEN1 Inhibitor (BSM-1516) in Clonogenic Assays
| Cell Line | Genotype | EC50 (nM) | Fold Sensitivity (WT/Deficient) |
| DLD1 | BRCA2-wild-type | 5000 | ~15 |
| DLD1 | BRCA2-deficient | 350 |
Data adapted from a study on BSM-1516, a potent and selective FEN1 inhibitor.
Table 2: Example Survival Fractions of Cancer Cells Treated with a FEN1 Inhibitor
| Cell Line | Treatment | Concentration (µM) | Survival Fraction |
| A549 (Lung Cancer) | Control (DMSO) | - | 1.00 |
| FEN1 Inhibitor | 1 | 0.65 | |
| 5 | 0.30 | ||
| 10 | 0.12 | ||
| PEO1 (Ovarian Cancer, BRCA2 mutant) | Control (DMSO) | - | 1.00 |
| FEN1 Inhibitor | 0.5 | 0.45 | |
| 1 | 0.18 | ||
| 2.5 | 0.05 |
These are illustrative data based on typical results from FEN1 inhibitor studies.
Experimental Protocols
Materials
-
Cancer cell lines of interest (e.g., BRCA-deficient and proficient isogenic pairs)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (or other FEN1 inhibitor) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Methanol or 4% paraformaldehyde for fixation
-
0.5% (w/v) Crystal Violet staining solution in 25% methanol
-
Deionized water
Protocol for Clonogenic Survival Assay
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Prepare a single-cell suspension and dilute to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. Typical seeding densities range from 200 to 2000 cells per well of a 6-well plate.
-
-
Cell Seeding:
-
Seed the appropriate number of cells into each well of the tissue culture plates.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the cells with the inhibitor for the desired duration. For continuous exposure, the inhibitor is left in the medium for the entire duration of colony formation. For short-term exposure, the inhibitor-containing medium is replaced with fresh complete medium after a defined period (e.g., 24 or 48 hours).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
Monitor the plates every 2-3 days and change the medium if necessary (e.g., if the medium color changes due to pH shifts).
-
-
Colony Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Fix the colonies by adding methanol or 4% paraformaldehyde to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry completely.
-
Add 0.5% crystal violet solution to each well, ensuring the entire surface is covered.
-
Incubate for 20-30 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with deionized water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment condition:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed in treated wells) / (Number of cells seeded x (PE of control / 100))
-
-
Plot the survival fraction as a function of the this compound concentration to generate a dose-response curve. From this curve, parameters such as the IC50 (the concentration of inhibitor that causes 50% inhibition of colony formation) can be determined.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or very few colonies in control wells | Seeding density too low; Poor cell viability; Contamination | Optimize seeding density; Use healthy, low-passage cells; Maintain sterile technique |
| Colonies are too dense and merge | Seeding density too high | Reduce the number of cells seeded per well |
| High background staining | Incomplete washing | Wash plates thoroughly with deionized water after staining |
| Inconsistent colony numbers between replicates | Uneven cell seeding; Pipetting errors | Ensure a single-cell suspension and mix well before seeding; Use calibrated pipettes |
Conclusion
The clonogenic survival assay is a powerful tool to evaluate the long-term effects of FEN1 inhibitors like this compound on the proliferative capacity of cancer cells. By following this detailed protocol, researchers can obtain reliable and reproducible data to assess the therapeutic potential of these targeted agents. The synthetic lethal interaction of FEN1 inhibitors in cells with specific DNA repair deficiencies highlights the importance of this assay in the context of personalized medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 6. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fen1-IN-5 in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1] Its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. Fen1-IN-5 is a small molecule inhibitor of FEN1 that can be utilized to induce a DNA damage response (DDR), leading to cell cycle arrest and apoptosis in sensitive cell lines. These application notes provide an overview of the use of this compound, quantitative data from related FEN1 inhibitors, and detailed protocols for key experimental assays.
Mechanism of Action
This compound inhibits the endonuclease activity of FEN1. This enzymatic activity is crucial for removing 5' RNA/DNA flaps generated during lagging strand synthesis. Inhibition of FEN1 leads to the accumulation of unprocessed Okazaki fragments and other DNA flap structures. These unresolved DNA intermediates are recognized as DNA damage, triggering a robust DNA Damage Response (DDR). The DDR is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. Key proteins involved in the DDR activated by FEN1 inhibition include the ataxia-telangiectasia mutated (ATM) kinase, which phosphorylates histone H2AX (forming γH2AX) and p53-binding protein 1 (53BP1), leading to the formation of nuclear foci at sites of DNA damage.[2] Persistent DNA damage due to FEN1 inhibition can lead to replication fork collapse, the formation of double-strand breaks (DSBs), and ultimately, cell cycle arrest and apoptosis.[1][3]
Data Presentation
Table 1: Growth Inhibition (GI50) of FEN1 Inhibitor C8 in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | GI50 (µM) |
| PEO1 | Ovarian | BRCA2 mutant | ~5 |
| PEO4 | Ovarian | BRCA2 revertant | ~25 |
| UWB1.289 | Ovarian | BRCA1 null | Sensitive |
| HCC1937 | Breast | BRCA1 mutant | Sensitive |
Data adapted from a study on the FEN1 inhibitor C8, demonstrating preferential killing of BRCA-deficient cells.[2] "Sensitive" indicates significant growth inhibition at the tested concentrations.
Table 2: Induction of DNA Damage Markers by FEN1 Inhibition
| Cell Line | Treatment | Marker | Observation |
| PEO1 (BRCA2 mutant) | FEN1 inhibitor C8 | γH2AX | Time-dependent increase in foci |
| PEO4 (BRCA2 revertant) | FEN1 inhibitor C8 | γH2AX | Time-dependent increase in foci |
| PEO1 (BRCA2 mutant) | FEN1 inhibitor C8 | 53BP1 | Higher levels of foci compared to PEO4 |
| A549 (p53 wild-type) | FEN1 siRNA | γH2AX | Increased protein levels |
| H1299 (p53 null) | FEN1 siRNA | γH2AX | Increased protein levels |
Observations are qualitative or semi-quantitative as reported in the respective studies.[2][3]
Table 3: Effect of FEN1 Knockdown on Cell Cycle Distribution
| Cell Line | p53 Status | Phenotype |
| A549 | Wild-type | G1 phase arrest |
| H460 | Wild-type | G1 phase arrest |
| H1299 | Null | G2 phase arrest |
Data from studies using FEN1 siRNA to mimic the effects of FEN1 inhibition.[3]
Mandatory Visualizations
Caption: Signaling pathway of this compound induced DNA damage response.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for DNA Damage Markers
This protocol is for detecting the levels of DNA damage response proteins such as phospho-ATM (Ser1981) and γH2AX.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control like β-actin.
Immunofluorescence Staining for γH2AX and 53BP1 Foci
This protocol is for visualizing and quantifying the formation of DNA damage foci in the nucleus.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-53BP1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji). Count at least 50-100 cells per condition.
References
Application Notes and Protocols: Fen1-IN-5 Treatment in BRCA-Deficient Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair.[1][2][3] In cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1 or BRCA2 mutations, inhibition of FEN1 has been shown to induce synthetic lethality, making it a promising therapeutic target.[1][2][4][5][6][7] Fen1-IN-5 is a small molecule inhibitor of FEN1 that selectively targets and kills cancer cells with BRCA deficiencies. These application notes provide a summary of the quantitative effects of FEN1 inhibition and detailed protocols for key experiments to study the cellular response to this compound in BRCA-deficient cell lines.
Mechanism of Action
In BRCA-deficient cells, the homologous recombination pathway for repairing DNA double-strand breaks (DSBs) is impaired. These cells become heavily reliant on other DNA repair pathways, including the single-strand break repair (SSBR) and base excision repair (BER) pathways where FEN1 plays a crucial role.[7][8] Inhibition of FEN1's 5' flap endonuclease activity leads to the accumulation of unresolved DNA replication and repair intermediates.[5][7] This replication stress results in the formation of toxic DSBs, which cannot be efficiently repaired in BRCA-deficient cells, ultimately leading to cell cycle arrest, and apoptosis.[1][8][9]
Data Presentation
Table 1: Clonogenic Survival of BRCA-Deficient vs. Proficient Cell Lines Treated with a FEN1 Inhibitor (C8)
| Cell Line | BRCA Status | FEN1 Inhibitor (C8) Concentration | Approximate Percent Survival | Reference |
| PEO1 | BRCA2-deficient | 12.5 µM | ~10% | [4][9] |
| PEO4 | BRCA2-proficient (revertant) | 12.5 µM | ~70% | [4][9] |
| RPE1-hTERT p53-/- BRCA1-KO | BRCA1-knockout | 11 µM | ~20% | [4] |
| RPE1-hTERT p53-/- | BRCA1-wild-type | 11 µM | ~80% | [4] |
| DLD1 BRCA2-/- | BRCA2-knockout | 7 µM | ~30% | [4] |
| DLD1 | BRCA2-proficient | 7 µM | ~90% | [4] |
Table 2: Induction of DNA Damage Markers in Response to FEN1 Inhibitor (C8) Treatment
| Cell Line | BRCA Status | Treatment | DNA Damage Marker | Observation | Reference |
| PEO1 | BRCA2-deficient | C8 | γH2AX | Time-dependent increase | [4][9] |
| PEO4 | BRCA2-proficient | C8 | γH2AX | Time-dependent increase | [4][9] |
| PEO1 | BRCA2-deficient | C8 | 53BP1 foci | Higher levels compared to PEO4 | [4][9] |
| PEO4 | BRCA2-proficient | C8 | 53BP1 foci | Lower levels compared to PEO1 | [4][9] |
Table 3: Effect of FEN1 Inhibitor (C8) on DNA Replication
| Cell Line | BRCA Status | Treatment | Assay | Observation | Reference |
| PEO1 | BRCA2-deficient | 25 µM C8 for 3 days | BrdU Incorporation | Substantial inhibition | [9] |
| PEO1 | BRCA2-deficient | 25 µM C8 for 3 days, then 3-day recovery | BrdU Incorporation | ~90% of cells still unable to incorporate BrdU | [6][10] |
| PEO4 | BRCA2-proficient | 25 µM C8 for 3 days | BrdU Incorporation | Transient interference | [4][9] |
| PEO4 | BRCA2-proficient | 25 µM C8 for 3 days, then 3-day recovery | BrdU Incorporation | DNA synthesis recovered | [4] |
Signaling Pathway
Caption: Signaling pathway of this compound in BRCA-proficient versus BRCA-deficient cells.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound.
Workflow:
Caption: Workflow for the clonogenic survival assay.
Protocol:
-
Seed BRCA-deficient and proficient cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control for 72 hours.
-
After 72 hours, replace the drug-containing medium with fresh medium.
-
Incubate the plates for 10-21 days, allowing colonies to form. Replace the medium every 3-4 days.
-
Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (number of colonies formed / number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Immunofluorescence for γH2AX and 53BP1 Foci
This method is used to visualize and quantify DNA double-strand breaks through the detection of γH2AX and 53BP1 foci.
Workflow:
Caption: Workflow for immunofluorescence staining of DNA damage foci.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.[5]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[5]
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.[5]
-
Incubate with primary antibodies (e.g., mouse anti-γH2AX and rabbit anti-53BP1) diluted in blocking buffer overnight at 4°C.[5][10]
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-rabbit) for 1-2 hours at room temperature in the dark.[10]
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.[10]
-
Visualize and capture images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software.
Cell Cycle Analysis by BrdU Incorporation and Flow Cytometry
This protocol measures the percentage of cells in different phases of the cell cycle and assesses DNA synthesis by detecting the incorporation of the thymidine analog, BrdU.
Workflow:
Caption: Workflow for cell cycle analysis using BrdU and PI staining.
Protocol:
-
Culture cells and treat with this compound for the desired duration.
-
Add BrdU to the culture medium to a final concentration of 10 µM and incubate for 30-60 minutes at 37°C.[4][11]
-
Harvest the cells by trypsinization and wash twice with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[4]
-
Centrifuge the fixed cells and resuspend the pellet in 2 M HCl containing 0.5% Triton X-100 to denature the DNA. Incubate for 30 minutes at room temperature.[4]
-
Neutralize the acid by adding 0.1 M sodium borate (Na₂B₄O₇), pH 8.5.[4]
-
Wash the cells with PBS containing 1% BSA and 0.5% Tween 20.
-
Incubate the cells with a fluorescently conjugated anti-BrdU antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a solution containing Propidium Iodide (PI) and RNase A to stain the total DNA.[11]
-
Analyze the samples using a flow cytometer. The BrdU signal will identify cells in S-phase, while the PI signal will determine the cell cycle distribution (G1, S, G2/M).
Conclusion
The provided data and protocols offer a framework for investigating the synthetic lethal interaction between FEN1 inhibition by this compound and BRCA deficiency. These methods can be utilized to characterize the cellular and molecular consequences of FEN1 inhibition, providing valuable insights for the development of targeted cancer therapies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Hypersensitivity of BRCA-Deficient Cancer Cells to FEN1 Inhibition [escholarship.org]
- 2. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 11. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
Application Notes and Protocols: Enhancing Radiotherapy Efficacy with FEN1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a key role in maintaining genomic stability.[1] Its functions include Okazaki fragment maturation during DNA replication, long-patch base excision repair (LP-BER), and rescue of stalled replication forks.[2][3] Overexpression of FEN1 has been observed in various cancers, including breast, ovarian, and lung cancers, and is associated with increased genomic instability and resistance to chemotherapeutic agents.[4][5] This makes FEN1 an attractive target for cancer therapy.[6]
Ionizing radiation (IR) is a cornerstone of cancer treatment that induces DNA damage, primarily DNA double-strand breaks (DSBs), leading to cancer cell death.[5] However, cancer cells can develop resistance to radiotherapy by upregulating DNA repair pathways.[5] The inhibition of key DNA repair proteins, such as FEN1, presents a promising strategy to sensitize cancer cells to the cytotoxic effects of IR.[7][8]
This document provides detailed application notes and protocols for investigating the synergistic effects of FEN1 inhibitors, such as Fen1-IN-5, in combination with ionizing radiation.
Principle of Action
The combination of a FEN1 inhibitor and ionizing radiation is based on the principle of synthetic lethality.[9][10] IR induces a variety of DNA lesions, including single-strand breaks (SSBs) and DSBs.[5] While DSBs are the most lethal, the repair of SSBs is also crucial for cell survival. FEN1 is essential for the LP-BER pathway, which repairs SSBs.[11] By inhibiting FEN1, the repair of IR-induced DNA damage is impaired, leading to the accumulation of unrepaired DNA lesions, replication stress, and ultimately, an increase in lethal DSBs and apoptotic cell death.[1][12] This sensitizes cancer cells to lower, more tolerable doses of radiation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the combination of FEN1 inhibitors and ionizing radiation in various cancer cell lines.
Table 1: Cell Viability in Response to FEN1 Inhibitor and Ionizing Radiation
| Cell Line | FEN1 Inhibitor (Concentration) | Ionizing Radiation (Dose) | Treatment | Cell Viability (%) | Reference |
| HeLa | SC13 (100 µmol/L) | 5 Gy | Control | 100 | [7] |
| SC13 alone | 74.8 | [7] | |||
| IR alone | 54.5 | [7] | |||
| Combination | < 40 (approx.) | [7] |
Table 2: Clonogenic Survival in Response to FEN1 Inhibitor and Ionizing Radiation
| Cell Line | FEN1 Inhibitor (Concentration) | Ionizing Radiation (Dose) | Treatment | Survival Fraction | Reference |
| HeLa | SC13 (40 µmol/L) | 5 Gy | Control | 1.0 | [13] |
| SC13 alone | ~0.8 | [13] | |||
| IR alone | ~0.4 | [13] | |||
| Combination | ~0.1 | [13] | |||
| MCF 10A | FEN1-IN-4 | 2 Gy | Control | 1.0 | [5] |
| FEN1-IN-4 alone | ~0.6 | [5] | |||
| IR alone | ~0.5 | [5] | |||
| Combination | ~0.2 | [5] |
Signaling Pathways and Experimental Workflows
References
- 1. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuickresearch.com [kuickresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Determining the Potency of FEN1 Inhibitors in Cancer Cells: Application Notes and Protocols for Fen1-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Fen1-IN-5, a small molecule inhibitor of Flap Endonuclease 1 (FEN1), in cancer cell lines. FEN1 is a critical enzyme in DNA replication and repair, and its overexpression is implicated in the progression and chemoresistance of various cancers, making it a promising therapeutic target.[1][2][3][4] These protocols are designed to offer a robust framework for assessing the anti-proliferative activity of FEN1 inhibitors.
Data Presentation: Comparative Potency of FEN1 Inhibitors
While specific IC50 values for this compound are not widely published, the following table summarizes the reported IC50 values for other known FEN1 inhibitors across various cancer cell lines. This data provides a valuable benchmark for evaluating the potency of new compounds like this compound.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Assay Type | Reference |
| C8 | PEO1 (BRCA2-mutant Ovarian) | ~5 | Clonogenic Survival | [5] |
| C8 | PEO4 (BRCA2-revertant Ovarian) | >25 | Clonogenic Survival | [5] |
| FEN1-IN-4 | Breast Cancer Cell Lines | Varies | Clonogenic Survival | [2] |
| SC13 | A549 (Non-small cell lung) | Not specified | Cell Proliferation | [3] |
| SC13 | HeLa (Cervical) | Not specified | Cell Proliferation | [6] |
| N-hydroxyurea derivative #20 | In vitro | 0.003 | Enzymatic Assay | [7] |
| NSC-13755 | In vitro | 0.93 | Fluorescent Assay | [8] |
| Aurintricarboxylic acid | In vitro | 0.59 | Fluorescent Assay | [8] |
FEN1 Signaling and Experimental Workflow
To understand the context of FEN1 inhibition, it is crucial to visualize its role in cellular pathways and the experimental process for determining inhibitor potency.
Caption: FEN1's role in DNA replication and repair pathways.
Caption: Step-by-step workflow for IC50 determination.
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound in adherent cancer cells are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Succinate dehydrogenase in the mitochondria of living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9][10]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells. The "add-mix-measure" format is particularly suitable for high-throughput screening.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well sterile plates (suitable for luminescence)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1), but use opaque-walled plates to prevent well-to-well signal crosstalk. Seed 100 µL of cell suspension per well.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.
-
Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
-
Cell Lysis and Signal Stabilization:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuickresearch.com [kuickresearch.com]
- 5. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. rsc.org [rsc.org]
- 11. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fen1-IN-5 Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3] Its role in maintaining genomic stability makes it a compelling therapeutic target in oncology.[1][4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the engagement of a drug candidate with its target protein in a cellular environment.[5][6] This document provides detailed application notes and protocols for performing a CETSA with Fen1-IN-5, a potent FEN1 inhibitor.
Disclaimer: The following protocols are synthesized from general CETSA methodologies and data from similar FEN1 inhibitors. Specific experimental data for this compound CETSA is not currently available in the public domain. Optimization of the protocol for your specific experimental conditions is recommended.
This compound: A Potent Inhibitor of FEN1
This compound is a small molecule inhibitor of human Flap endonuclease-1 (FEN1) with a reported half-maximal inhibitory concentration (IC50) of 12 nM.[7][8] Its chemical formula is C21H17N3O4S.[9] The primary application of this compound in a research setting is to probe the cellular functions of FEN1 and to investigate the therapeutic potential of FEN1 inhibition.
Quantitative Data Summary
The following table summarizes the available quantitative data for FEN1 inhibitors. It is important to note that while the IC50 for this compound is known, the cellular EC50 from a CETSA experiment has not been publicly reported. The EC50 values for N-hydroxyurea-based FEN1 inhibitors are provided for comparison.
| Compound | Assay Type | Target | Cell Line | Value | Reference |
| This compound | Biochemical IC50 | FEN1 | - | 12 nM | [7][8] |
| N-Hydroxyurea Cmpd 1 | CETSA EC50 | FEN1 | SW620 | 5.1 µM | [1] |
| N-Hydroxyurea Cmpd 4 | CETSA EC50 | FEN1 | SW620 | 6.8 µM | [1] |
Experimental Protocols
This section provides a detailed protocol for a Western Blot-based Cellular Thermal Shift Assay to assess the engagement of this compound with FEN1 in SW620 human colon cancer cells.
Protocol 1: CETSA Melt Curve for this compound
This protocol aims to determine the optimal temperature for the isothermal dose-response experiment by generating a melting curve for FEN1 in the presence and absence of this compound.
Materials:
-
SW620 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-FEN1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL detection reagent
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture: Culture SW620 cells to ~80-90% confluency.
-
Compound Treatment: Treat cells with a high concentration of this compound (e.g., 10-20 µM) or DMSO vehicle for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Treatment: Heat the cell aliquots in a thermal cycler for 3-5 minutes across a temperature gradient (e.g., 40°C to 70°C). Include an unheated control at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Lysate Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-FEN1 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using ECL reagent and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for FEN1 at each temperature. Plot the relative band intensity against the temperature to generate the melting curves for both the this compound treated and vehicle control samples.
Protocol 2: Isothermal Dose-Response CETSA for this compound
This protocol determines the cellular potency (EC50) of this compound by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature.
Procedure:
-
Cell Culture and Treatment: Culture and treat SW620 cells with a serial dilution of this compound (e.g., 0.1 nM to 50 µM) and a DMSO control for 1-2 hours.
-
Cell Harvesting and Aliquoting: Harvest and aliquot the cells as described in Protocol 1.
-
Heat Treatment: Heat all samples at the predetermined optimal temperature (from the melt curve experiment, where a significant difference in FEN1 solubility is observed between treated and untreated samples) for 3-5 minutes. Include an unheated control.
-
Lysis, Centrifugation, and Lysate Collection: Follow steps 6-8 from Protocol 1.
-
Protein Quantification and Western Blotting: Follow steps 9-10 from Protocol 1.
-
Data Analysis: Quantify the FEN1 band intensities for each concentration of this compound. Plot the relative band intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
FEN1 in Long-Patch Base Excision Repair (LP-BER)
FEN1 plays a crucial role in the LP-BER pathway, which repairs damaged DNA bases. After a damaged base is removed by a DNA glycosylase and the DNA backbone is incised by an AP endonuclease, DNA polymerase synthesizes a new stretch of DNA, displacing the old strand and creating a "flap." FEN1 is responsible for cleaving this flap, allowing DNA ligase to seal the nick and complete the repair process.[2]
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional regulation of FEN1 nuclease and its link to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NB-64-82233-5mg | this compound [824983-93-9] Clinisciences [clinisciences.com]
- 7. This compound | C21H17N3O4S | CID 11611180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Long-Patch Base Excision Repair with FEN1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Topic: The use of Flap Endonuclease 1 (FEN1) inhibitors for the investigation of the Long-Patch Base Excision Repair (LP-BER) pathway. While information regarding a specific inhibitor designated "Fen1-IN-5" is not publicly available, this document provides a comprehensive guide to utilizing FEN1 inhibitors in general for studying LP-BER, with protocols and data that can be adapted for any potent and selective FEN1 inhibitor.
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic stability, playing key roles in DNA replication and repair.[1][2] Specifically, in the Long-Patch Base Excision Repair (LP-BER) pathway, FEN1 is responsible for removing the 5' flap structure that is generated after a damaged base has been excised and DNA synthesis has been initiated.[1][3][4][5][6] The inhibition of FEN1 provides a powerful tool to study the intricacies of LP-BER and to explore its potential as a therapeutic target in oncology. Overexpression of FEN1 has been observed in various cancers, and its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1 and BRCA2.[7]
These application notes provide an overview of the LP-BER pathway, the role of FEN1, and the mechanism of its inhibition. Detailed protocols for in vitro and cell-based assays to assess FEN1 activity and the efficacy of its inhibitors are also presented.
Long-Patch Base Excision Repair Pathway and the Role of FEN1
Base Excision Repair (BER) is a primary DNA repair pathway that corrects small base lesions, such as those arising from oxidation, deamination, and alkylation.[3] BER proceeds via two main sub-pathways: short-patch BER, where a single nucleotide is replaced, and long-patch BER, which involves the replacement of 2-10 nucleotides.[3][5]
The key steps of the LP-BER pathway are as follows:
-
Recognition and Excision of Damaged Base: A DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.
-
Incision: An AP endonuclease, such as APE1, cleaves the phosphodiester backbone 5' to the AP site.
-
DNA Synthesis and Strand Displacement: DNA polymerase β, δ, or ε initiates DNA synthesis from the 3'-OH end, displacing the downstream DNA strand and creating a 5' flap.[3][5]
-
Flap Cleavage: FEN1 recognizes and cleaves the 5' flap at its base.[1][3]
-
Ligation: DNA ligase I seals the remaining nick to complete the repair process.
Inhibition of FEN1 stalls the LP-BER pathway at the flap cleavage step, leading to the accumulation of unrepaired DNA intermediates, which can trigger cell cycle arrest and apoptosis.[7]
Diagram of the Long-Patch Base Excision Repair (LP-BER) Pathway
Caption: The Long-Patch Base Excision Repair (LP-BER) pathway and the inhibitory action of FEN1 inhibitors.
Quantitative Data of FEN1 Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes the inhibitory concentrations (IC50) of several known FEN1 inhibitors to provide a comparative context for researchers.
| Inhibitor Name | IC50 (µM) | Assay Type | Reference |
| FEN1-IN-4 | Cell line-dependent | Clonogenic Survival Assay | [8] |
| N-hydroxyurea compound 1 | ~10 (cellular EC50) | Cell Viability Assay | [9][10] |
| Aurintricarboxylic acid | 0.59 | Fluorogenic Assay | [11] |
| NSC-13755 | 0.93 | Fluorogenic Assay | [11] |
| JFD00950 | Not specified | In vitro flap cleavage assay | [12] |
Experimental Protocols
This protocol describes a fluorescence-based assay to measure the enzymatic activity of FEN1 and to determine the IC50 of an inhibitor. The assay utilizes a synthetic DNA flap substrate with a fluorophore and a quencher. Cleavage of the flap by FEN1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.[11][13][14][15][16]
Materials:
-
Purified recombinant human FEN1 protein
-
FEN1 inhibitor (e.g., this compound)
-
Fluorescently labeled DNA flap substrate (e.g., 5'-FAM, 3'-Dabcyl)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute FEN1 protein to the desired concentration (e.g., 10 nM) in Assay Buffer.
-
Prepare a serial dilution of the FEN1 inhibitor in DMSO, then dilute further in Assay Buffer.
-
Dilute the DNA flap substrate to the desired concentration (e.g., 50 nM) in Assay Buffer.
-
-
Assay Setup:
-
Add 20 µL of Assay Buffer to each well of the microplate.
-
Add 10 µL of the FEN1 inhibitor at various concentrations to the respective wells. For the positive control (no inhibition), add 10 µL of Assay Buffer with DMSO. For the negative control (no enzyme), add 10 µL of Assay Buffer.
-
Add 10 µL of the diluted FEN1 protein to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the DNA flap substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM) at 1-minute intervals for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of FEN1 inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for In Vitro FEN1 Inhibition Assay
Caption: A typical workflow for an in vitro fluorescence-based FEN1 inhibition assay.
This protocol is designed to assess the effect of a FEN1 inhibitor on the LP-BER pathway in living cells. The assay measures the repair of a specific DNA lesion within a plasmid, which, upon repair, restores the activity of a reporter gene.[5]
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Reporter plasmid containing a site-specific DNA lesion (e.g., uracil) that inactivates a reporter gene (e.g., luciferase, GFP). The lesion should be one that is primarily repaired by LP-BER.
-
Transfection reagent (e.g., Lipofectamine)
-
FEN1 inhibitor (e.g., this compound)
-
Cell lysis buffer
-
Reporter gene assay kit (e.g., Luciferase Assay System)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Transfect the cells with the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Inhibitor Treatment:
-
After 4-6 hours of transfection, replace the medium with fresh medium containing various concentrations of the FEN1 inhibitor or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for DNA repair and reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
Wash the cells with PBS and lyse them using the appropriate lysis buffer.
-
Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the total protein concentration in each lysate.
-
Calculate the percentage of LP-BER inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value of the inhibitor in this cell-based assay.
-
Logical Flow for Cell-Based LP-BER Assay
Caption: Logical flow diagram for a cell-based assay to measure LP-BER activity.
Conclusion
The study of FEN1 and its role in the LP-BER pathway is crucial for understanding fundamental DNA repair mechanisms and for the development of novel cancer therapies. While specific information on "this compound" is not currently in the public domain, the protocols and data presented here for other FEN1 inhibitors provide a robust framework for researchers to investigate the function of FEN1 and to characterize the efficacy of any new FEN1-targeting compounds. The provided methodologies can be readily adapted to advance our understanding of LP-BER and to facilitate the discovery of new therapeutic agents.
References
- 1. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Short- and Long-Patch Base Excision Repair (BER) Assay in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 9. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 11. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of human flap endonuclease 1 (FEN1) inhibitors using a machine learning based consensus virtual screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fen1-IN-5 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3][4][5] Its overexpression has been linked to various cancers, including breast, ovarian, and lung cancer, making it a promising therapeutic target.[1][6][7][8] Inhibition of FEN1 can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 and BRCA2 mutations.[9] Fen1-IN-5 is a small molecule inhibitor of FEN1, and this document provides detailed application notes and protocols for its administration in mouse xenograft models based on available data for structurally related FEN1 inhibitors.
Mechanism of Action of FEN1
FEN1 is a structure-specific nuclease that recognizes and cleaves 5' flap structures of DNA that are intermediates in DNA replication and repair.[3][4] It interacts with Proliferating Cell Nuclear Antigen (PCNA), which enhances its activity.[10] By inhibiting FEN1, compounds like this compound are expected to disrupt these crucial cellular processes, leading to an accumulation of DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells.[2]
Signaling Pathway of FEN1 in DNA Replication and Repair
Caption: FEN1's role in DNA replication and repair pathways.
Quantitative Data from Preclinical Studies
| Cell Line | Cancer Type | Animal Model | Treatment | Dosage | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HCC1806 | Breast Cancer | Nude Mice | Intraperitoneal (IP) | 5 mg/kg | Daily for 28 days | Significant | [11] |
| HCT116 | Colorectal Cancer | Nude Mice | Intraperitoneal (IP) | 25 mg/kg | Daily for 28 days | Significant | [1][11] |
| MDA-MB-231 | Breast Cancer | Nude Mice | Intraperitoneal (IP) | 25 mg/kg | Daily for 28 days | Minimal (Resistant) | [11] |
Experimental Protocols
Formulation of FEN1 Inhibitors for In Vivo Administration
The solubility of FEN1 inhibitors can be a challenge. Below are general protocols for preparing formulations for intraperitoneal (IP) or oral (PO) administration, based on information for similar compounds. It is highly recommended to perform small-scale solubility tests for this compound before preparing a large batch.
Protocol 1: PEG-based Formulation (for IP Injection)
This formulation was used for the FEN1 inhibitor C8.[11]
-
Dissolve this compound in 100% Polyethylene glycol 400 (PEG400).
-
Dilute the solution with saline (0.9% NaCl) to a final concentration of 70% PEG400.
-
Vortex thoroughly to ensure a homogenous solution.
-
Prepare fresh daily before administration.
Protocol 2: DMSO/Tween/Saline Formulation (for IP Injection)
This is a common formulation for poorly soluble compounds.
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 20 mg/mL).
-
For the final formulation, mix 1 part of the DMSO stock solution with 1 part Tween 80.
-
Add 8 parts of saline (0.9% NaCl) to the DMSO/Tween 80 mixture.
-
Vortex thoroughly. The final solvent composition would be 10% DMSO, 10% Tween 80, and 80% saline.
Protocol 3: Corn Oil Formulation (for IP or PO Administration)
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
Add 9 parts of corn oil to 1 part of the DMSO stock solution.
-
Vortex thoroughly. The final solvent composition would be 10% DMSO and 90% corn oil.
Mouse Xenograft Model Protocol
This protocol is a general guideline and should be adapted based on the specific cell line and experimental design.
Workflow for a Typical Xenograft Study
Caption: A generalized workflow for a xenograft study.
Detailed Steps:
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT116, HCC1806) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID) of 4-6 weeks of age.
-
Cell Implantation:
-
Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control via the chosen route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Concluding Remarks
This compound represents a promising therapeutic agent for cancers with specific DNA repair deficiencies. The protocols and data presented here, based on analogous FEN1 inhibitors, provide a solid foundation for designing and executing in vivo xenograft studies. Careful consideration of the formulation and experimental design is crucial for obtaining reliable and reproducible results. Further pharmacokinetic and pharmacodynamic studies will be essential to fully characterize the in vivo properties of this compound.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional regulation of FEN1 nuclease and its link to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of endogenous mouse FEN1 in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. kuickresearch.com [kuickresearch.com]
- 7. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic and protein expression analysis reveals flap endonuclease 1 (FEN1) as a key biomarker in breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fen1-IN-5 stability in solution and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Fen1-IN-5, along with troubleshooting tips and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: The solid form of this compound should be stored at 4°C in a sealed container, protected from moisture and light.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. This compound is soluble in DMSO up to 100 mg/mL (245.43 mM) with the aid of ultrasonic treatment.[1] It is critical to use newly opened, anhydrous DMSO, as the compound's solubility is significantly impacted by moisture.[1][2][3]
Q3: How should I store stock solutions of this compound?
A: Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[1] For long-term stability, store the aliquots at -80°C. For shorter-term storage, -20°C is acceptable. Always keep the solutions sealed and protected from moisture and light.[1]
Q4: What is the stability of this compound in a DMSO stock solution?
A: When stored correctly, this compound stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1]
Q5: I'm seeing precipitation in my stock solution after storage. What should I do?
A: Precipitation may occur if the solution has absorbed moisture or if it has undergone multiple freeze-thaw cycles. If you observe precipitation, you can try to redissolve the compound by warming the vial and using sonication. However, for quantitative experiments, it is highly recommended to use a fresh aliquot or prepare a new stock solution from solid material to ensure accurate concentration.
Q6: How do I prepare a working solution for in vivo experiments?
A: For in vivo administration (e.g., oral or intraperitoneal injection), a suspended solution can be prepared. A common protocol involves a multi-solvent system. For example, to prepare a 2.5 mg/mL suspended solution, a DMSO stock can be diluted with PEG300, followed by the addition of Tween-80 and finally saline.[1] It is recommended to prepare this working solution fresh on the day of use for optimal results.[4]
Data Summary Tables
Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Sealed, away from moisture and light[1] |
| In Solvent (DMSO) | -80°C | 6 months | Sealed, away from moisture and light[1] |
| In Solvent (DMSO) | -20°C | 1 month | Sealed, away from moisture and light[1] |
Stock Solution Preparation (in DMSO)
| Desired Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 2.45 mg | 12.27 mg | 24.54 mg |
| 5 mM | 12.27 mg | 61.36 mg | 122.72 mg |
| 10 mM | 24.54 mg | 122.72 mg | 245.43 mg |
| Data derived from the molarity calculator based on a molecular weight of 407.44 g/mol .[1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh 2.45 mg of this compound solid powder.
-
Solubilization: Add 0.2454 mL of fresh, anhydrous DMSO to the solid.
-
Dissolution: Vortex the solution and use an ultrasonic bath to ensure the compound dissolves completely.[1]
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots in appropriate storage vials.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]
Caption: Workflow for proper handling and storage of this compound.
Protocol 2: General FEN1 Fluorescence-Based Activity Assay
This protocol is adapted from methods used to screen for FEN1 inhibitors and can be used to functionally test the stability of your this compound solution.[5]
-
Substrate Preparation: Anneal three oligonucleotides to create a synthetic 5' flap DNA substrate. This substrate is designed with a fluorophore on the 5' flap and a quencher in close proximity, such that cleavage of the flap results in a measurable increase in fluorescence.[5]
-
Reaction Buffer: Prepare a FEN1 reaction buffer (e.g., 50 mM Tris pH 8.0, 30 mM NaCl, 8 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).[5]
-
Reaction Setup: In a microplate, combine the FEN1 enzyme (e.g., 6 pmol), the annealed DNA substrate (e.g., 20 nM), and the reaction buffer.
-
Inhibitor Addition: Add your stored this compound solution at the desired final concentration. Include a "no inhibitor" control and a "no enzyme" control.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence at appropriate excitation/emission wavelengths (e.g., 492 nm/517 nm for 6-FAM fluorophore) over a period of 10-20 minutes at room temperature.[5]
-
Analysis: A stable and active this compound solution will significantly inhibit the rate of fluorescence increase compared to the "no inhibitor" control.
Mechanism of Action Pathway
This compound is a potent inhibitor of Flap endonuclease-1 (FEN1), a key enzyme involved in DNA replication and repair.[1][6] By blocking FEN1, the inhibitor initiates a DNA damage response, leading to the activation of downstream signaling pathways that can ultimately trigger cell death in cancer cells.[2][4]
Caption: Pathway of FEN1 inhibition by this compound leading to DNA damage response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Fen1-IN-5 concentration for optimal FEN1 inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FEN1 inhibitors, with a focus on experimental setup and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for FEN1 inhibition using a small molecule inhibitor like Fen1-IN-5?
A1: The optimal concentration of a FEN1 inhibitor is experiment-dependent and should be determined empirically. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific assay. For structurally similar N-hydroxyurea based FEN1 inhibitors, the IC50 values can range from nanomolar to low micromolar concentrations in biochemical assays. For cell-based assays, effective concentrations may be higher due to factors like cell permeability and stability. For example, the FEN1 inhibitor BSM-1516 has an IC50 of 7 nM in biochemical assays and a cellular EC50 of 24 nM in a thermal shift assay[1]. Another inhibitor, PTPD, has a reported IC50 of 0.022 µM[2].
Q2: What are the expected cellular effects of FEN1 inhibition?
A2: FEN1 is a critical enzyme in DNA replication (Okazaki fragment maturation) and DNA repair (long-patch base excision repair). Its inhibition can lead to:
-
Accumulation of unprocessed Okazaki fragments: This can cause replication fork stalling and collapse.
-
Induction of DNA damage response: Inhibition of FEN1 can lead to the formation of DNA double-strand breaks (DSBs), activating signaling pathways involving ATM and H2AX phosphorylation (γH2AX)[3][4].
-
Cell cycle arrest: Cells may arrest in S-phase or G2/M phase to repair the DNA damage[5].
-
Apoptosis or senescence: Prolonged or potent FEN1 inhibition can induce programmed cell death or a state of irreversible cell cycle arrest[5][6].
-
Synthetic lethality: In cancer cells with defects in other DNA repair pathways (e.g., BRCA1/2 mutations), FEN1 inhibition can be synthetically lethal, meaning it selectively kills the cancer cells while having a lesser effect on normal cells[2][7].
Q3: Can FEN1 inhibitors be used in combination with other anti-cancer agents?
A3: Yes, FEN1 inhibitors have shown synergistic effects with various DNA damaging agents and other targeted therapies. For example, they can enhance the efficacy of PARP inhibitors, particularly in cancer cells with homologous recombination deficiencies[8]. Combination with platinum-based chemotherapies has also been shown to re-sensitize resistant ovarian cancer cells[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low FEN1 inhibition observed in biochemical assay | Degraded inhibitor stock solution. | Prepare fresh inhibitor stock solutions regularly and store them appropriately. |
| Inactive FEN1 enzyme. | Use a fresh batch of purified FEN1 enzyme and verify its activity with a known substrate and without any inhibitor. | |
| Incorrect assay conditions (e.g., buffer pH, Mg2+ concentration). | Optimize assay buffer components. FEN1 activity is dependent on divalent metal ions like Mg2+. | |
| Substrate concentration is too high. | Use a substrate concentration around the Km value for FEN1 to ensure sensitive detection of inhibition. | |
| High background signal in fluorescence-based assay | Autofluorescence of the inhibitor compound. | Measure the fluorescence of the inhibitor alone at the assay concentration and subtract it from the experimental values. Consider using a different fluorescent probe with excitation/emission wavelengths that do not overlap with the inhibitor's fluorescence. |
| Non-specific binding of the inhibitor to the substrate. | Perform control experiments without the FEN1 enzyme to assess for any direct interaction between the inhibitor and the fluorescently labeled DNA substrate. | |
| Inconsistent results in cell-based assays | Cell line-dependent sensitivity. | Different cell lines can have varying levels of FEN1 expression and dependencies on FEN1 activity. Characterize the FEN1 expression level in your cell line of choice. |
| Poor cell permeability of the inhibitor. | If the inhibitor shows good potency in biochemical assays but not in cells, consider its physicochemical properties (e.g., lipophilicity, molecular weight) that affect membrane permeability. | |
| Efflux of the inhibitor by multidrug resistance pumps. | Co-incubate with known efflux pump inhibitors to see if the potency of the FEN1 inhibitor increases. | |
| High cytotoxicity in normal cells | Off-target effects of the inhibitor. | Test the inhibitor against other related nucleases to assess its specificity. Perform target engagement assays (e.g., cellular thermal shift assay) to confirm that the inhibitor is binding to FEN1 in cells. |
| The inhibitor concentration is too high. | Perform a dose-response experiment to find a concentration that inhibits FEN1 activity with minimal toxicity to non-cancerous cells. |
Quantitative Data Summary
Table 1: IC50 Values of Selected FEN1 Inhibitors
| Inhibitor | IC50 (Biochemical Assay) | Cell-based EC50 | Cell Line | Reference |
| BSM-1516 | 7 nM | 24 nM (CETSA) | - | [1] |
| PTPD | 0.022 µM | - | - | [2] |
| Fen1-IN-1 | - | GI50 of 15.5 µM (mean across 212 cell lines) | Various | [3] |
| FEN1-IN-4 | Has cytotoxic, cytostatic and radiosensitizing effects | - | Breast Cancer Cells | [5] |
Note: Data for this compound is not publicly available. The table provides data for other known FEN1 inhibitors for reference.
Experimental Protocols
In Vitro FEN1 Nuclease Activity Assay (Fluorescence-based)
This protocol is adapted from a general method for assessing FEN1 activity and can be used to determine the IC50 of an inhibitor like this compound.
Materials:
-
Purified recombinant human FEN1 enzyme
-
FEN1 reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Fluorescently labeled DNA flap substrate (e.g., with a 5'-FAM and a 3'-quencher)
-
This compound or other FEN1 inhibitor
-
DMSO (for dissolving the inhibitor)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these stocks into the FEN1 reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Preparation: Dilute the FEN1 enzyme in the reaction buffer to a concentration that gives a robust signal within the linear range of the assay. This should be determined in a preliminary experiment.
-
Assay Setup:
-
Add 10 µL of the diluted FEN1 inhibitor or vehicle control (DMSO in reaction buffer) to the wells of a 384-well plate.
-
Add 10 µL of the diluted FEN1 enzyme to all wells except for the no-enzyme control wells (add 10 µL of reaction buffer instead).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of the fluorescently labeled DNA flap substrate to each well to start the reaction. The final reaction volume will be 30 µL.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control (100% activity).
-
Plot the percentage of FEN1 activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: FEN1 Inhibitor Treatment for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FEN1 inhibitors to induce apoptosis in experimental settings. As specific data for "Fen1-IN-5" is not publicly available, this guide leverages information from studies on other well-characterized FEN1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which FEN1 inhibitors induce apoptosis?
A1: Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3][4] Inhibition of FEN1 leads to the accumulation of unresolved DNA flaps and single-strand breaks, which can be converted into toxic double-strand breaks (DSBs) during DNA replication.[5][6] This accumulation of DNA damage triggers a DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis.[7][8] FEN1 inhibitors have shown particular efficacy in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[8][9][10]
Q2: What is a typical treatment duration to observe apoptosis after FEN1 inhibitor treatment?
A2: The optimal treatment duration to induce apoptosis with a FEN1 inhibitor is cell line-dependent and concentration-dependent. Based on studies with various FEN1 inhibitors, initial signs of apoptosis, such as caspase activation, can be observed within 24 to 72 hours of treatment. For clonogenic survival assays, which measure long-term cell viability, treatment can last for several days. It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental goals.
Q3: How do I determine the optimal concentration of a FEN1 inhibitor for my experiments?
A3: A dose-response experiment is crucial to determine the optimal concentration of a FEN1 inhibitor. This typically involves treating your cells with a range of inhibitor concentrations for a fixed duration and then assessing cell viability or apoptosis. The goal is to identify a concentration that induces a significant apoptotic response in your target cells while minimizing off-target effects. For example, studies with the FEN1 inhibitor C8 showed a concentration-dependent increase in caspase activity in sensitive cell lines.[11]
Q4: My cells are not showing a significant apoptotic response. What are some potential reasons and troubleshooting steps?
A4: There are several potential reasons for a lack of apoptotic response:
-
Cell Line Resistance: Some cell lines may be inherently resistant to FEN1 inhibition, particularly if they have robust alternative DNA repair pathways.[10]
-
Inhibitor Potency and Stability: Ensure the inhibitor is potent and has not degraded. Prepare fresh stock solutions and store them appropriately.
-
Treatment Conditions: Optimize the inhibitor concentration and treatment duration. A longer exposure or higher concentration might be necessary.
-
Assay Sensitivity: The assay used to detect apoptosis might not be sensitive enough or may be performed at a suboptimal time point. Consider using multiple apoptosis assays (e.g., Annexin V staining, caspase activity assays, and PARP cleavage) at different time points.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low levels of apoptosis observed | Cell line is resistant to FEN1 inhibition. | - Confirm FEN1 expression in your cell line. - Consider using cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) that are more sensitive to FEN1 inhibitors.[9][10] |
| Suboptimal inhibitor concentration. | - Perform a dose-response curve to determine the IC50 value for your cell line. | |
| Insufficient treatment duration. | - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment time for apoptosis induction. | |
| High background apoptosis in control cells | Cell culture stress. | - Ensure optimal cell culture conditions (e.g., proper media, CO2 levels, and cell density). - Minimize handling stress during experiments. |
| Solvent toxicity. | - Use a solvent control (e.g., DMSO) at the same concentration as the highest inhibitor concentration used. Ensure the solvent concentration is not toxic to the cells. | |
| Inconsistent results between experiments | Variability in cell passage number. | - Use cells within a consistent and low passage number range, as cellular characteristics can change over time. |
| Inconsistent inhibitor preparation. | - Prepare fresh inhibitor stock solutions for each experiment or store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes representative data from studies on FEN1 inhibitors, demonstrating the effect of treatment on cell viability and apoptosis. Note that these are examples, and optimal conditions will vary.
| FEN1 Inhibitor | Cell Line | Concentration | Treatment Duration | Effect | Reference |
| C8 | PEO1 (BRCA2-deficient) | ~10 µM | Clonogenic Assay | ~5-fold more sensitive than BRCA2-proficient cells | [11] |
| C8 | PEO1 (BRCA2-deficient) | 10-20 µM | 24-72 hours | Time- and concentration-dependent increase in DEVDase (caspase-3/7) activity | [11] |
| FEN1-IN-4 | MDA-MB-468 | Not specified | 10 days | G2/M cell cycle arrest | [12] |
| FEN1 inhibitor (unspecified) | PEO1 (BRCA2-deficient) | Not specified | Not specified | Increased γH2AX foci, S-phase and G2/M arrest, and apoptosis | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the FEN1 inhibitor for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the FEN1 inhibitor at the desired concentration and for the optimal duration determined from previous experiments.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Caption: FEN1 Inhibition Induced Apoptosis Pathway.
Caption: Experimental Workflow for FEN1 Inhibitor Studies.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kuickresearch.com [kuickresearch.com]
- 8. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fen1-IN-5 and Cisplatin Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the combination of Fen1-IN-5 and cisplatin in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound and cisplatin.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT, CCK-8) | Inconsistent drug concentration: this compound may have limited solubility or stability in media over time. Cell seeding density: Uneven cell distribution can lead to inconsistent results. Edge effects in multi-well plates: Evaporation from outer wells can concentrate media components and affect cell growth. | This compound preparation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed media immediately before use. Perform a solubility test to ensure it does not precipitate in your culture media. Consider the use of a surfactant-containing buffer if solubility is a persistent issue. Cell seeding: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling. Plate layout: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to minimize evaporation from the inner wells. |
| Lower than expected synergy between this compound and cisplatin | Suboptimal drug ratio and scheduling: The synergistic effect is often dependent on the specific ratio of the two drugs and the timing of their administration. Cell line specific resistance: Some cell lines may have intrinsic or acquired resistance mechanisms that are not overcome by this combination. Low FEN1 expression: The efficacy of a FEN1 inhibitor is dependent on the target's presence. | Optimization of drug combination: Perform a dose-response matrix experiment with varying concentrations of both this compound and cisplatin to identify the optimal synergistic ratio. Test different administration schedules (e.g., pre-treatment with this compound for 24 hours before adding cisplatin, co-treatment). Cell line characterization: Verify the expression level of FEN1 in your cell line via Western blot or qPCR. Consider using cell lines known to be sensitive to this combination as positive controls. If using cisplatin-resistant cell lines, confirm their resistance profile. Investigate resistance mechanisms: Explore potential resistance pathways, such as upregulation of other DNA repair pathways.[1][2][3][4] |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining, caspase activity) | Timing of analysis: Apoptosis is a dynamic process, and the peak of apoptosis may be missed if analysis is performed at a single, suboptimal time point. Cell handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining. | Time-course experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) after drug treatment to determine the optimal time point for apoptosis detection in your specific cell model. Gentle cell handling: Use a non-enzymatic cell dissociation solution if possible, or a minimal concentration of trypsin for the shortest time necessary. Centrifuge cells at low speed (e.g., 200-300 x g) for 5 minutes. |
| Difficulty in detecting DNA damage markers (e.g., γ-H2AX, 53BP1) | Timing of analysis: DNA damage response is transient. The peak of γ-H2AX or 53BP1 foci formation may occur at an earlier time point than apoptosis. Antibody issues: The primary antibody may not be optimal for the application (e.g., Western blot vs. immunofluorescence) or may be used at a suboptimal dilution. Signal quenching: In immunofluorescence, the fluorescent signal may be weak or fade quickly. | Time-course experiment: Analyze DNA damage at earlier time points (e.g., 6, 12, 24 hours) post-treatment. Antibody validation: Use an antibody that has been validated for your specific application. Perform a titration of the primary antibody to determine the optimal concentration. Include positive and negative controls in your experiment. Signal amplification and mounting: Use a signal amplification kit if the signal is weak. Use an anti-fade mounting medium to preserve the fluorescent signal. |
| Unexpected cell morphology changes or off-target effects | Drug toxicity: High concentrations of this compound or cisplatin, or the solvent (e.g., DMSO), may induce non-specific toxicity. Off-target effects of this compound: Like many small molecule inhibitors, this compound may have off-target effects at higher concentrations. | Dose-response curves: Determine the IC50 of each drug individually to ensure you are using concentrations that are not overtly toxic. Keep the final concentration of the solvent (e.g., DMSO) below a non-toxic level (typically <0.1%). Control experiments: Include a vehicle-only control in all experiments. To confirm the on-target effect of this compound, consider using a structurally different FEN1 inhibitor as a comparison or performing FEN1 knockdown experiments (e.g., using siRNA) to see if it phenocopies the inhibitor's effects. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of synergistic action between this compound and cisplatin?
Cisplatin is a platinum-based chemotherapeutic agent that induces DNA damage, primarily by forming intra-strand and inter-strand crosslinks.[1][2][5] This damage, if not repaired, can lead to cell cycle arrest and apoptosis. Flap endonuclease 1 (FEN1) is a key enzyme involved in multiple DNA repair pathways, including base excision repair (BER) and Okazaki fragment maturation during DNA replication.[6][7][8] By inhibiting FEN1 with this compound, the cell's ability to repair DNA damage is compromised. This leads to an accumulation of DNA lesions induced by cisplatin, resulting in a synthetic lethal effect where the combination of the two agents is significantly more cytotoxic to cancer cells than either agent alone.[9][10][11]
2. How do I determine the optimal concentrations of this compound and cisplatin for my experiments?
The optimal concentrations will be cell-line dependent. It is recommended to perform a dose-response matrix experiment. First, determine the IC50 (half-maximal inhibitory concentration) of each drug individually in your chosen cell line. Then, design a matrix of concentrations around the IC50 values of each drug. For example, you could test a range of this compound concentrations (e.g., 0.1x, 0.5x, 1x, 2x, 5x IC50) against a range of cisplatin concentrations. Cell viability can be assessed after a set incubation period (e.g., 72 hours). The combination index (CI) can then be calculated using software like CompuSyn to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
3. What are the appropriate positive and negative controls for my experiments?
-
Negative Controls:
-
Untreated cells: To measure baseline cell viability, apoptosis, and DNA damage.
-
Vehicle control (e.g., DMSO): To account for any effects of the drug solvent.
-
-
Positive Controls:
-
This compound alone: To assess the effect of FEN1 inhibition.
-
Cisplatin alone: To assess the effect of cisplatin-induced DNA damage.
-
A known synergistic drug combination for your cell line (if available).
-
For DNA damage assays, a known DNA damaging agent like etoposide or hydrogen peroxide can be used as a positive control for the assay itself.
-
4. How can I confirm that this compound is inhibiting FEN1 activity in my cells?
-
Western Blotting: While not a direct measure of activity, you can check for downstream markers of FEN1 inhibition. Inhibition of FEN1 is expected to lead to an accumulation of DNA damage. Therefore, you can perform a Western blot to detect an increase in DNA damage markers like γ-H2AX and 53BP1.[9]
-
Cell-based FEN1 activity assay: There are commercially available kits to measure FEN1 activity in cell lysates. You can treat cells with this compound and then measure the FEN1 activity in the lysate compared to untreated cells.
-
Phenotypic comparison with FEN1 knockdown: You can use siRNA to specifically knockdown FEN1 expression and compare the cellular phenotype (e.g., cell viability, apoptosis, sensitivity to cisplatin) to that observed with this compound treatment. A similar phenotype would suggest that the inhibitor is acting on-target.
5. Should I pre-treat with this compound before adding cisplatin, or should they be added concurrently?
The optimal administration schedule can vary between cell lines. It is advisable to test different schedules:
-
Pre-treatment: Incubate cells with this compound for a period (e.g., 12-24 hours) before adding cisplatin. This allows for the inhibition of FEN1 prior to the induction of DNA damage by cisplatin.
-
Co-treatment: Add both drugs to the cells at the same time.
-
Post-treatment: Treat with cisplatin first, followed by this compound. This is less common but could be tested.
A time-course experiment with different schedules, followed by a cell viability or apoptosis assay, will help determine the most effective sequence of administration for your experimental system.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the combination of FEN1 inhibitors and cisplatin. Note that specific values will vary depending on the cell line and experimental conditions.
Table 1: Example IC50 Values for this compound and Cisplatin
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| A549 (NSCLC) | ~8 | ~10 |
| A2780 (Ovarian) | Not specified | ~2 |
| A2780cis (Cisplatin-Resistant Ovarian) | Not specified | ~15 |
| SH-SY5Y (Neuroblastoma) | ~5 | ~1.5 (ng/mL) |
| IMR-32 (Neuroblastoma) | Not specified | ~2 (ng/mL) |
Note: The specific FEN1 inhibitor and experimental conditions may vary between studies.[9][11][12]
Table 2: Synergistic Effects of FEN1 Inhibitor and Cisplatin Combination
| Cell Line | Assay | Observation |
| A549 | Cell Viability | Combination of FEN1 inhibitor and cisplatin showed significantly greater inhibition of cell growth compared to either drug alone.[9] |
| A2780cis | Clonogenic Assay | FEN1 inhibition re-sensitized cisplatin-resistant cells to cisplatin treatment.[11] |
| SH-SY5Y | Cell Viability | The combination of a FEN1 inhibitor (C20) and cisplatin resulted in significantly greater inhibition of cell survival than cisplatin alone.[12] |
| In vivo (Xenograft) | Tumor Growth | The combination of a FEN1 inhibitor and cisplatin efficiently suppressed cancer progression in mouse models.[9][10] |
Table 3: Effect on DNA Damage and Apoptosis
| Cell Line | Marker | Observation with Combination Treatment |
| A549 | γ-H2AX, 53BP1 | Increased number of DNA double-strand breaks compared to single-agent treatment.[9] |
| A2780cis | γ-H2AX | Increased accumulation of nuclear γ-H2AX foci.[13] |
| A549 | Caspase-3, TUNEL | Greater collaborative effects on cell apoptosis.[9][14] |
| A2780cis | Apoptosis | Increased number of apoptotic cells.[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. For combination studies, prepare a matrix of concentrations. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C. If using CCK-8, the plate can be read directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and calculate IC50 values. For combination studies, calculate the Combination Index (CI).
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, cisplatin, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
3. Immunofluorescence for DNA Damage Foci (γ-H2AX)
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with the drugs as required.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Visualizations
Caption: Workflow for determining the synergistic interaction between this compound and cisplatin.
Caption: Mechanism of synergistic cytotoxicity with this compound and cisplatin.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin Resistance: Genetic and Epigenetic Factors Involved [mdpi.com]
- 3. A new mechanism of cisplatin resistance in cancer, and how to reverse it [blogs.bcm.edu]
- 4. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 9. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FEN1 promotes tumor progression and confers cisplatin resistance in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation of senescence-related gene FEN1 on neuroblastoma progression and cisplatin chemotherapy sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Fen1-IN-5 Variability in Replicate Experiments
Welcome to the technical support center for Fen1-IN-5. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistency in experiments utilizing this potent Flap endonuclease-1 (FEN1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Flap endonuclease-1 (FEN1), a key enzyme involved in DNA replication and repair.[1] Specifically, FEN1 is crucial for processing Okazaki fragments during lagging strand synthesis and for long-patch base excision repair (LP-BER).[2][3] By inhibiting FEN1, this compound disrupts these processes, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5] This makes it a valuable tool for studying DNA damage response pathways and a potential therapeutic agent, particularly in cancers with existing DNA repair deficiencies.
Q2: I am observing significant variability in my IC50/GI50 values for this compound between replicate experiments. What are the common causes?
Variability in IC50 or GI50 values is a frequent challenge in cell-based assays and can stem from several factors. Key areas to investigate include:
-
Inhibitor Preparation and Storage: Inconsistent stock solution concentration, degradation of the compound, or precipitation upon dilution can dramatically alter the effective concentration in your assay.
-
Cell Culture Conditions: Factors such as cell line authenticity, passage number, cell density at the time of treatment, and mycoplasma contamination can all influence cellular response to the inhibitor.[6][7]
-
Experimental Protocol Execution: Minor deviations in incubation times, pipetting accuracy, and the type of assay used for measuring cell viability can introduce significant variability.[6]
-
Data Analysis: The method used to calculate IC50/GI50 values and the handling of outliers can also contribute to discrepancies.
The following troubleshooting guides provide more detailed insights into each of these areas.
Troubleshooting Guides
Guide 1: this compound Stock Solution and Working Dilutions
Inconsistent preparation of the inhibitor is a primary source of experimental variability.
Problem: My this compound is precipitating when I dilute it in my cell culture medium.
-
Cause: this compound is highly soluble in DMSO but has low aqueous solubility.[1] When a concentrated DMSO stock is diluted directly into an aqueous medium, the inhibitor can crash out of solution.
-
Solution:
-
Prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO. A vendor datasheet indicates solubility in DMSO is 100 mg/mL (245.43 mM), which may require sonication to fully dissolve.[1]
-
Perform serial dilutions in 100% DMSO to get closer to your final working concentration.
-
To prepare the final working solution, add the diluted DMSO stock to your cell culture medium dropwise while vortexing or gently swirling. This helps to disperse the inhibitor quickly and prevent localized high concentrations that lead to precipitation.
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Problem: I am unsure about the stability of my this compound solutions.
-
Cause: Small molecule inhibitors can degrade over time, especially when in solution. Stability is affected by temperature, light exposure, and the solvent.
-
Solution:
-
Stock Solutions (-80°C): Aliquot your high-concentration DMSO stock solution into small, single-use volumes and store them at -80°C. A vendor suggests that in-solvent stocks are stable for 6 months at -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium for each experiment. Do not store this compound in aqueous solutions for extended periods.
-
| Parameter | Recommendation | Rationale |
| Stock Solvent | 100% Anhydrous DMSO | Maximizes solubility and stability. |
| Stock Concentration | Up to 100 mg/mL (245.43 mM) | Provides a concentrated starting point for dilutions.[1] |
| Stock Storage | Aliquoted, -80°C, protected from light | Prevents degradation from repeated freeze-thaw cycles and light exposure.[1] |
| Final DMSO in Media | ≤ 0.5% | Minimizes solvent toxicity to cells.[8] |
| Working Solution Prep | Prepare fresh for each experiment | Ensures consistent inhibitor concentration and activity. |
Guide 2: Cell Culture and Assay Conditions
Consistency in cell handling and the experimental setup is critical for reproducible results.
Problem: My results vary depending on the day I run the experiment.
-
Cause: Cellular physiology can change with passage number and confluency, affecting their response to drugs.
-
Solution:
-
Use a consistent, low passage number for your experiments.
-
Seed cells at a consistent density and allow them to adhere and enter the logarithmic growth phase before adding the inhibitor. A common practice is to seed cells and treat them the following day.[9]
-
Regularly test for mycoplasma contamination, as this can alter cellular metabolism and drug sensitivity.
-
Ensure consistent incubation conditions (temperature, CO2, humidity).
-
Problem: Different cell viability assays are giving me different IC50 values.
-
Cause: Different assays measure different aspects of cell health (e.g., metabolic activity, membrane integrity, ATP content). The kinetics and mechanism of cell death induced by this compound may be more readily detected by one type of assay over another.
-
Solution:
-
Choose one robust assay and use it consistently. Assays like CellTiter-Glo, which measures ATP levels, are often used for FEN1 inhibitors.[9]
-
Be aware of the assay's linear range and ensure your cell numbers fall within it.
-
Consider the timing of your endpoint. A 72-hour incubation is a common starting point for cell viability assays with FEN1 inhibitors.[9][10]
-
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Use a narrow range (e.g., passages 5-15) | Minimizes genetic and phenotypic drift in cell lines.[6][7] |
| Seeding Density | Optimize and keep consistent | Affects growth rate and drug response.[6] |
| Treatment Phase | Logarithmic growth phase | Ensures cells are actively dividing and metabolically active. |
| Incubation Time | Standardize (e.g., 72 hours) | Allows for sufficient time for the inhibitor to exert its effects.[9] |
| Viability Assay | Use a single, validated method | Different assays can yield different results based on their underlying principles. |
Expected IC50/GI50 Values
The potency of this compound can vary significantly between different cancer cell lines. This variability is often linked to the underlying genetic background of the cells, particularly their DNA damage repair capabilities. The known IC50 for this compound is 12 nM in a biochemical assay.[1] Cellular GI50 values for a similar FEN1 inhibitor, FEN1-IN-1, have a mean of 15.5 µM across 212 cell lines.[11] Below is a summary of expected potencies for FEN1 inhibitors in different contexts.
| Inhibitor | Assay Type | Cell Line/Target | Reported IC50/GI50 |
| This compound | Biochemical | FEN1 enzyme | 12 nM[1] |
| FEN1-IN-1 | Cell-based | 212 cancer cell lines (mean) | 15.5 µM[11] |
| FEN1-IN-3 | Cell-based | (Not specified) | EC50 of 6.8 µM for cellular engagement[12] |
| FEN1-IN-4 | Cell-based | (Not specified) | IC50 of 14.03 µM[13] |
| ATO + FEN1 knockdown | Cell-based | MDA-MB-231 (TNBC) | IC50 of 11.22 µM (ATO alone, 48h)[14] |
| ATO + FEN1 knockdown | Cell-based | MDA-MB-468 (TNBC) | IC50 of 6.02 µM (ATO alone, 48h)[14] |
Note: The IC50/GI50 values can be influenced by the specific assay conditions and cell lines used. This table should be used as a general guide.
Experimental Protocols
Protocol 1: General Cell Viability Assay
This protocol provides a starting point for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density. Allow cells to adhere for 24 hours.
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
-
Cell Treatment:
-
Further dilute the DMSO serial dilutions into pre-warmed complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and the viability assay reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50/GI50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
FEN1's Role in DNA Replication and Repair
FEN1 plays a critical role in two major DNA maintenance pathways: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER). Inhibition of FEN1 disrupts these pathways, leading to the accumulation of DNA damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuickresearch.com [kuickresearch.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. 4.3. Cell Viability Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [app.jove.com]
- 14. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fen1-IN-5 and Cell Cycle Progression Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fen1-IN-S in cell cycle progression analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fen1-IN-5 and how does it impact the cell cycle?
This compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1). FEN1 is a critical enzyme involved in DNA replication and repair.[1][2] Specifically, it plays a key role in Okazaki fragment maturation during lagging-strand DNA synthesis and in long-patch base excision repair (LP-BER).[3][4][5]
By inhibiting FEN1, this compound causes an accumulation of unprocessed Okazaki fragments and unresolved DNA flaps.[1] This leads to replication fork stalling, DNA double-strand breaks (DSBs), and the activation of DNA damage response (DDR) pathways.[2][6] Consequently, cell cycle checkpoints are activated, leading to cell cycle arrest at the G1, S, or G2/M phase, or ultimately, apoptosis, depending on the cellular context and p53 status.[6][7][8]
Q2: What is the expected effect of this compound on the cell cycle distribution of cancer cells?
The impact of this compound on cell cycle distribution can vary between cell lines. However, common observations include:
-
G2/M arrest: Several studies have reported an accumulation of cells in the G2/M phase following treatment with FEN1 inhibitors.[7][9] This is often attributed to the activation of the G2/M checkpoint in response to DNA damage.
-
G1 arrest: In some cell types, particularly those with wild-type p53, FEN1 inhibition can lead to a G1 phase arrest.[8]
-
S-phase delay: Due to its role in DNA replication, inhibition of FEN1 can also cause a delay in S-phase progression.[6]
The specific outcome is dependent on the genetic background of the cells, including the status of tumor suppressor genes like p53 and the proficiency of other DNA repair pathways such as homologous recombination (HR).[6][10]
Q3: Are there known off-target effects of this compound that could influence cell cycle analysis?
While this compound is designed to be a specific inhibitor of FEN1, the possibility of off-target effects should be considered. Some FEN1 inhibitors have been noted to have mild off-target activities.[11] It is crucial to include appropriate controls in your experiments, such as a vehicle-treated group and potentially a negative control compound with a similar chemical structure but no FEN1 inhibitory activity. Additionally, complementing inhibitor studies with genetic approaches like siRNA-mediated knockdown of FEN1 can help confirm that the observed phenotype is on-target.[8]
Q4: How does the genetic background of a cell line (e.g., BRCA1/2 mutation) affect its sensitivity to this compound and the resulting cell cycle phenotype?
Cell lines with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, often exhibit increased sensitivity to FEN1 inhibitors.[6][10] This phenomenon is known as synthetic lethality. In HR-deficient cells, the DNA damage induced by FEN1 inhibition cannot be efficiently repaired, leading to a higher degree of cell cycle arrest and apoptosis.[6] Therefore, in BRCA-mutant cells, you might observe a more pronounced G2/M arrest or an increase in the sub-G1 population (indicative of apoptosis) compared to BRCA-proficient cells.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant change in cell cycle distribution after this compound treatment. | 1. Inactive compound: The inhibitor may have degraded. 2. Incorrect concentration: The concentration used may be too low to elicit a response. 3. Insufficient treatment duration: The incubation time may not be long enough for cell cycle effects to become apparent. 4. Cell line resistance: The cell line may be inherently resistant to FEN1 inhibition. | 1. Verify compound activity: Use a fresh stock of this compound. 2. Perform a dose-response experiment: Test a range of concentrations to determine the optimal dose for your cell line. 3. Conduct a time-course experiment: Analyze cell cycle distribution at multiple time points (e.g., 24, 48, 72 hours) after treatment. 4. Confirm FEN1 expression: Check the baseline FEN1 protein levels in your cell line via Western blot. High expression may necessitate higher inhibitor concentrations. Consider using a different, more sensitive cell line if appropriate. |
| High levels of cell death observed, even at low concentrations. | 1. Cell line hypersensitivity: The cell line may be particularly sensitive to FEN1 inhibition (e.g., HR-deficient). 2. Compound toxicity: The inhibitor may have off-target cytotoxic effects at the concentrations used. | 1. Lower the concentration range: Perform a dose-response experiment starting from very low nanomolar concentrations. 2. Reduce treatment duration: A shorter incubation time may be sufficient to induce cell cycle arrest without excessive cell death. 3. Assess apoptosis: Use an Annexin V/PI assay to distinguish between apoptosis and necrosis and to quantify the apoptotic cell population. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell confluency, passage number, or serum concentration can affect cell cycle and drug response. 2. Inconsistent inhibitor preparation: Errors in serial dilutions or storage of the compound. | 1. Standardize cell culture protocols: Ensure consistent seeding density, passage number, and media composition for all experiments. 2. Prepare fresh dilutions: Make fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution according to the manufacturer's instructions. |
| Discrepancy between inhibitor data and FEN1 siRNA data. | 1. Off-target effects of the inhibitor. 2. Incomplete knockdown with siRNA. 3. Different kinetics of protein depletion vs. inhibition. | 1. Use multiple siRNAs: Test at least two different siRNAs targeting FEN1 to rule out off-target siRNA effects. 2. Confirm knockdown efficiency: Verify FEN1 protein depletion by Western blot at the time of analysis. 3. Consider timing: The effects of protein knockdown may take longer to manifest than direct enzyme inhibition. Adjust experimental timelines accordingly. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the media and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete media to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G1 and G2/M peaks.
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Signaling pathway of this compound induced cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Caption: Troubleshooting logic for unexpected cell cycle results.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. FEN1 Promotes Hepatocellular Carcinoma Progression by Activating Cell Cycle Transition from G2 To M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Fen1-IN-5 Cytotoxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fen1-IN-5. The focus is on understanding and mitigating cytotoxic effects observed in non-cancerous cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FEN1 inhibitors like this compound, and why might they exhibit cytotoxicity in non-cancerous cells?
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1][2][3] FEN1's role is to cleave 5' flap structures in DNA, which is essential for maintaining genomic stability.[1][4][5]
FEN1 inhibitors, such as this compound, are designed to block this activity. In cancer cells, which often have a high replication rate and may have deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting FEN1 can lead to an accumulation of DNA damage and, ultimately, cell death (apoptosis).[6][7][8] This is the basis for its therapeutic potential.
However, non-cancerous cells also rely on FEN1 for DNA replication and repair.[1][2] While they generally have more robust DNA damage response pathways, potent inhibition of FEN1 can still lead to the accumulation of unrepaired DNA, triggering cell cycle arrest and apoptosis.[9][10] This on-target toxicity is a key consideration in non-cancerous cells.
Q2: I am observing higher-than-expected cytotoxicity in my non-cancerous cell line with this compound. What are the potential causes?
Several factors could contribute to unexpectedly high cytotoxicity in non-cancerous cells:
-
High Compound Concentration: The concentration of this compound may be too high for the specific cell line, leading to overwhelming DNA damage that the cell's repair mechanisms cannot handle.
-
Prolonged Exposure Time: Continuous exposure to the inhibitor may not allow the cells sufficient time to repair the induced DNA damage.
-
Cell Line Sensitivity: Different non-cancerous cell lines have varying sensitivities to DNA damaging agents. Cells with a naturally high proliferation rate or underlying sensitivities in their DNA damage response pathways may be more susceptible.
-
Off-Target Effects: While designed to be specific, small molecule inhibitors can sometimes interact with other cellular targets, leading to unforeseen toxicities.[11]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular health and response to treatment.
Q3: How can I determine if the observed cell death in my non-cancerous cells is primarily due to apoptosis or necrosis?
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death, often due to injury) is crucial for understanding the mechanism of cytotoxicity. You can use a combination of assays:
-
Caspase Activity Assays: Apoptosis is predominantly mediated by a cascade of enzymes called caspases. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, is a reliable method to quantify apoptosis.[12][13][14][15] The Caspase-Glo® 3/7 assay is a common method for this.
-
Membrane Integrity Assays: Necrotic cells lose their membrane integrity. Dyes like propidium iodide (PI) or 7-AAD can only enter cells with compromised membranes and are therefore used to identify necrotic or late-stage apoptotic cells.
-
Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine flips to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to phosphatidylserine and can be fluorescently labeled to detect apoptotic cells via flow cytometry or fluorescence microscopy.
A typical approach is to use co-staining with Annexin V and PI. This allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Q4: What are some strategies to mitigate the cytotoxicity of this compound in non-cancerous cells while maintaining its anti-cancer efficacy?
The goal is to widen the therapeutic window between the desired effect in cancer cells and the unwanted toxicity in normal cells. Here are some strategies:
-
Dose Optimization: Perform a dose-response curve in both cancerous and non-cancerous cell lines to identify a concentration of this compound that is cytotoxic to cancer cells but has minimal effect on non-cancerous cells.
-
Intermittent Dosing: Instead of continuous exposure, a pulsed or intermittent dosing schedule may allow non-cancerous cells to recover and repair DNA damage between treatments.
-
Combination Therapy: Combining this compound with other agents that are selectively toxic to cancer cells (e.g., PARP inhibitors in BRCA-deficient cancers) may allow for a lower, less toxic dose of the FEN1 inhibitor to be used.[6][16]
-
Targeted Delivery: In a clinical or pre-clinical setting, developing drug delivery systems that specifically target cancer cells can reduce systemic exposure and toxicity to normal tissues.
-
Protective Co-treatments: In some instances, co-treatment with agents that bolster the DNA repair capacity or antioxidant defenses of non-cancerous cells could be explored, though this is a more complex approach.
Troubleshooting Guides
Problem: Unexpectedly high cytotoxicity observed in my non-cancerous cell line after treatment with this compound.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Verify the stock solution concentration and perform serial dilutions carefully. Re-run the experiment with a broader range of concentrations, including lower doses. |
| Cell line is highly sensitive | Research the specific non-cancerous cell line's characteristics, particularly its proliferation rate and DNA repair capacity. Consider using a less sensitive or more slowly dividing non-cancerous cell line as a control. |
| Prolonged exposure time | Reduce the incubation time with this compound. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure duration. |
| Off-target effects of the inhibitor | While difficult to prove without further studies, comparing the cytotoxic profile of this compound with other known FEN1 inhibitors could provide insights. If the profiles differ significantly, off-target effects may be a contributing factor. |
| Sub-optimal cell culture conditions | Ensure cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Use fresh media and supplements. |
Problem: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell seeding density | Use a cell counter to ensure consistent cell numbers are seeded in each well and across all plates. |
| Inconsistent inhibitor preparation | Prepare a fresh stock of this compound for each experiment or prepare and aliquot a large batch to minimize freeze-thaw cycles. Ensure complete solubilization in the vehicle (e.g., DMSO). |
| Edge effects in multi-well plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Instrument variability | Ensure the plate reader is properly calibrated. Read plates promptly after the final incubation step. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[17][18] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[19]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old media from the wells and add 100 µL of the media containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[17]
-
After incubation, carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17] A reference wavelength of >650 nm can be used to subtract background absorbance.[17]
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[12][13][14]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (contains Caspase-Glo® 3/7 Buffer and Substrate)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at an optimal density in 100 µL of media. Incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol. Include appropriate controls (vehicle control, positive control for apoptosis if available).
-
Incubate for the desired time period.
-
Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[12][14]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13][14]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[13]
Visualizations
Signaling Pathways and Workflows
Caption: FEN1's role in Okazaki fragment maturation during DNA replication.
Caption: Simplified intrinsic apoptosis pathway induced by FEN1 inhibition.
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
References
- 1. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. FEN Nucleases: Bind, Bend, Fray, Cut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kuickresearch.com [kuickresearch.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
Validation & Comparative
A Comparative Guide to FEN1 Small Molecule Inhibitors: Featuring Fen1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Its inhibition can lead to synthetic lethality in cancer cells with existing DNA damage response (DDR) defects, such as BRCA mutations, and can sensitize cancer cells to other DNA-damaging agents. This guide provides an objective comparison of Fen1-IN-5 and other notable FEN1 small molecule inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Overview of FEN1's Role in DNA Metabolism
FEN1 is a structure-specific nuclease with essential roles in two major pathways:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 removes the 5' RNA-DNA flaps that are displaced by DNA polymerase δ. This allows for the ligation of Okazaki fragments into a continuous DNA strand.
-
Base Excision Repair (BER): In the long-patch BER pathway, FEN1 is responsible for removing the 5' flap created after DNA polymerase displaces the incised DNA strand containing the damaged base.
Inhibition of FEN1 disrupts these vital processes, leading to the accumulation of unprocessed Okazaki fragments, replication fork instability, and an overwhelming level of DNA damage, which can ultimately trigger cell death, particularly in rapidly proliferating cancer cells.
Comparative Analysis of FEN1 Inhibitors
This section provides a detailed comparison of this compound with other well-characterized FEN1 inhibitors. The data presented is collated from various studies, and direct comparisons should be made with consideration of the different experimental conditions.
Quantitative Data Summary
The following table summarizes the available quantitative data for various FEN1 inhibitors. It is important to note that the inhibitory concentrations (IC50 for biochemical assays and GI50 for cell-based growth inhibition) are highly dependent on the specific assay conditions and cell lines used.
| Inhibitor | Type/Class | FEN1 IC50 | Cellular GI50 | Key Findings |
| This compound | Thieno[2,3-d]pyrimidine derivative | 12 nM | Not widely reported | Potent inhibitor of FEN1's flap cleavage activity. |
| N-hydroxyurea Series (e.g., Cpd 1, 2, 3, 8, 16, 20) | N-hydroxyurea derivatives | Variable (e.g., Cpd 1: mixed inhibition) | Mean GI50 of 15.5 µM for Cpd 1 across 212 cell lines | Induce DNA damage response; show synthetic lethality with MRE11A and ATM deficiencies. Compound 8 shows in vivo tumor growth reduction. |
| SC13 | Not specified | Not specified | Not specified | Enhances sensitivity of cervical cancer to ionizing radiation and paclitaxel. |
| FEN1-IN-4 | Not specified | Not specified | Cell line-dependent | Induces cell death, senescence, and G2/M arrest in breast cancer cell lines; acts as a radiosensitizer. |
| BSM-1516 | Metalloenzyme inhibitor | 7 nM | EC50 of 350 nM in BRCA2-deficient DLD1 cells | Highly potent and selective; shows synergy with PARP, PARG, USP1, and ATR inhibitors. |
| PTPD | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 22 nM | Not specified | Potentiates cisplatin cytotoxicity in ovarian cancer cells. |
In-Depth Inhibitor Profiles
This compound
This compound is a potent small molecule inhibitor of FEN1 with a reported IC50 of 12 nM in biochemical assays. It belongs to the thieno[2,3-d]pyrimidine class of compounds. While detailed cell-based data and comparative studies are not as widely published as for other inhibitors, its high potency in enzymatic assays suggests it is a valuable tool for in vitro studies of FEN1 function. Further research is needed to characterize its cellular activity and selectivity profile.
N-hydroxyurea Series
This series of compounds, including compounds 1, 2, 3, 8, 16, and 20, are well-characterized FEN1 inhibitors. Compound 1 has been shown to bind to the FEN1 active site and exhibits a mixed model of inhibition. These inhibitors have been instrumental in demonstrating the synthetic lethal relationship between FEN1 inhibition and defects in other DNA repair pathways, such as homologous recombination (HR) and the MRE11A/ATM pathway. High-throughput screens have shown that cancer cell lines with microsatellite instability (MSI) are particularly sensitive to these inhibitors.
SC13
SC13 is another small molecule inhibitor of FEN1 that has been shown to enhance the efficacy of traditional cancer therapies. By inhibiting FEN1, SC13 impairs DNA damage repair mechanisms, leading to increased sensitivity of cancer cells to ionizing radiation and chemotherapeutic agents like paclitaxel.
FEN1-IN-4
FEN1-IN-4 has been investigated for its effects on breast cancer cells. Studies have shown that it can induce apoptosis and senescence, as well as cause a G2/M cell cycle arrest. Importantly, FEN1-IN-4 has been demonstrated to act as a radiosensitizer, suggesting its potential in combination therapies.
BSM-1516
BSM-1516 is a recently developed, highly potent, and selective FEN1 inhibitor with an IC50 of 7 nM. It was identified using a fragment-based drug discovery approach targeting the metalloenzyme active site of FEN1. Preclinical data has shown that BSM-1516 is particularly effective in HR-deficient cancer cells and exhibits strong synergy with other DDR inhibitors, including those targeting PARP, PARG, USP1, and ATR.
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Replication and Repair
The following diagrams illustrate the central role of FEN1 in Okazaki fragment maturation and base excision repair.
Caption: FEN1 in Okazaki fragment maturation.
Caption: FEN1 in the base excision repair pathway.
Experimental Workflow for FEN1 Inhibitor Evaluation
This diagram outlines a typical workflow for assessing the efficacy of a novel FEN1 inhibitor.
A Comparative Analysis of FEN1 Inhibition: Fen1-IN-5 versus FEN1 siRNA Knockdown
Mechanism of Action
Fen1-IN Series Inhibitors: Small molecule inhibitors of FEN1, such as those from the N-hydroxyurea series and other reported compounds, typically function by binding to the active site of the FEN1 protein.[2] This binding can be competitive or non-competitive and often involves the coordination of magnesium ions essential for the enzyme's catalytic activity. By occupying the active site, these inhibitors prevent the FEN1 nuclease from processing its natural substrates, the 5' flap structures that arise during DNA replication and repair.[2][3] This enzymatic inhibition leads to an accumulation of unprocessed DNA intermediates, triggering DNA damage responses, cell cycle arrest, and ultimately apoptosis.[1][4]
FEN1 siRNA Knockdown: In contrast, small interfering RNA (siRNA) knockdown of FEN1 operates at the post-transcriptional level. Exogenously introduced siRNA molecules with a sequence complementary to the FEN1 mRNA transcript are recognized by the RNA-induced silencing complex (RISC). This complex then mediates the cleavage and subsequent degradation of the target FEN1 mRNA.[5] The reduction in FEN1 mRNA levels leads to a significant decrease in the synthesis of the FEN1 protein. The resulting depletion of the FEN1 enzyme impairs DNA replication and repair, leading to cellular effects similar to those of small molecule inhibitors, including reduced proliferation, cell cycle arrest, and induction of apoptosis.[6][7]
Comparative Effects on Cancer Cells
The following tables summarize the quantitative effects of FEN1 inhibition through a representative small molecule inhibitor and siRNA knockdown across various cancer cell lines.
Table 1: Effects on Cell Proliferation and Viability
| Method | Cell Line(s) | Effect | Quantitative Data | Reference(s) |
| FEN1 Inhibitor (SC13) | A549, H1299, H838 (NSCLC) | Inhibition of cell proliferation | IC50 ~20-30 µM after 72h | [6] |
| FEN1 Inhibitor (Compound 1) | 212 cancer cell lines | Growth Inhibition | Mean GI50 of 15.5 µM after 3 days | [2][8] |
| FEN1 siRNA Knockdown | A549, H1299, H460 (NSCLC) | Significant decrease in cell proliferation | ~40-60% reduction at 72h post-transfection | [6] |
| FEN1 siRNA Knockdown | PC3 (Prostate Cancer) | Decreased cell growth and colony formation | Significant reduction in cell growth curve and colony numbers | [7] |
| FEN1 siRNA Knockdown | Hep38.7-Tet (Hepatitis B) | Reduced cccDNA formation efficiency | ~50% reduction compared to control | [9] |
Table 2: Effects on Cell Cycle
| Method | Cell Line(s) | Effect | Quantitative Data | Reference(s) |
| FEN1 Inhibitor (FEN1-IN-4) | Breast Cancer Cell Lines | G2/M arrest | Cell line-specific G2/M arrest observed in 10-day protocol | [10] |
| FEN1 siRNA Knockdown | A549, H460 (p53-wildtype NSCLC) | G1 phase arrest | Dramatic increase in G1 population at 96h post-transfection | [6] |
| FEN1 siRNA Knockdown | H1299 (p53-null NSCLC) | G2 phase arrest | Dramatic increase in G2 population at 96h post-transfection | [6] |
Table 3: Effects on Apoptosis and DNA Damage
| Method | Cell Line(s) | Effect | Quantitative Data | Reference(s) |
| FEN1 Inhibitor (Compound 1) | SW620, HCT-116 | Induction of DNA damage response | Activation of ATM checkpoint signaling and phosphorylation of H2AX | [2] |
| FEN1 Inhibitor + Cisplatin | A2780cis (Ovarian Cancer) | Increased apoptosis | Significant increase in Annexin V positive cells | [11] |
| FEN1 siRNA Knockdown | A549, H460 (NSCLC) | Increased levels of cleaved caspase-3 | Western blot analysis showed increased cleaved caspase-3 | [2] |
| FEN1 siRNA Knockdown | Breast Cancer Cell Lines | Suppression of apoptosis | FEN1 deficiency promoted apoptosis in vitro | [7] |
Signaling Pathways and Experimental Workflows
The inhibition of FEN1, either by small molecules or siRNA, triggers a cascade of cellular events. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying these effects.
Caption: FEN1 inhibition signaling pathway.
Caption: Experimental workflow for comparing FEN1 inhibitor and siRNA effects.
Experimental Protocols
1. FEN1 Small Molecule Inhibitor Treatment
-
Cell Culture: Plate cancer cells (e.g., A549, HCT-116) in 6-well or 96-well plates and allow them to adhere overnight in complete growth medium.
-
Inhibitor Preparation: Prepare a stock solution of the FEN1 inhibitor (e.g., Fen1-IN-4, SC13) in a suitable solvent like DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the FEN1 inhibitor at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Endpoint Analysis: Following incubation, perform various assays:
-
Cell Viability/Proliferation: Use MTT or CCK-8 assays according to the manufacturer's instructions.
-
Cell Cycle Analysis: Harvest cells, fix with ethanol, stain with propidium iodide, and analyze by flow cytometry.
-
Apoptosis Assay: Stain cells with Annexin V and propidium iodide and analyze by flow cytometry.
-
Western Blot: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against FEN1 and markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).
-
2. FEN1 siRNA Knockdown
-
Cell Seeding: One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.[12] Use antibiotic-free complete medium.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the FEN1-specific siRNA (and a non-targeting control siRNA) in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[12][13]
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator. The duration of incubation before analysis can vary (e.g., 24-96 hours) depending on the target and cell type.[13]
-
Analysis of Knockdown Efficiency and Cellular Effects:
-
RT-qPCR: At 24-48 hours post-transfection, extract total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure FEN1 mRNA levels.
-
Western Blot: At 48-96 hours post-transfection, lyse the cells and perform Western blotting to assess the reduction in FEN1 protein levels.
-
Functional Assays: Perform cell proliferation, cell cycle, and apoptosis assays as described for the small molecule inhibitor protocol at appropriate time points post-transfection (typically 48-96 hours).
-
Conclusion
Both small molecule inhibitors and siRNA knockdown are effective strategies for targeting FEN1 and inhibiting cancer cell growth. Small molecule inhibitors offer the advantage of rapid, dose-dependent, and often reversible inhibition of protein function, making them clinically translatable. However, off-target effects can be a concern. FEN1 siRNA knockdown provides a highly specific method to reduce target protein levels, which is invaluable for target validation in a research setting. The choice between these two powerful techniques will depend on the specific research question, with inhibitors being more suited for therapeutic development and siRNA being a gold standard for genetic validation of FEN1 as a target. This guide provides the foundational information for researchers to design and interpret experiments aimed at understanding and exploiting FEN1 inhibition in cancer.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 5. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 11. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. horizondiscovery.com [horizondiscovery.com]
Overcoming PARP Inhibitor Resistance: A Comparative Guide to FEN1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in cancer therapy. This guide provides a comprehensive comparison of targeting Flap endonuclease 1 (FEN1), a key enzyme in DNA replication and repair, as a promising strategy to overcome both intrinsic and acquired PARP inhibitor resistance. We will delve into the efficacy of FEN1 inhibitors, comparing them with other therapeutic alternatives, and provide supporting experimental data and detailed protocols.
FEN1 Inhibition: A Potent Strategy to Resensitize Tumors to PARP Inhibitors
FEN1 is a critical nuclease involved in Okazaki fragment maturation during lagging-strand DNA synthesis and in long-patch base excision repair.[1][2] Its inhibition in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations, leads to the accumulation of DNA damage and synthetic lethality.[3] Recent studies have highlighted the synergistic effect of FEN1 inhibitors with PARP inhibitors, even in PARP inhibitor-resistant models.[4][5][6]
The primary mechanism behind this synergy lies in the dual assault on DNA repair and replication. PARP inhibitors trap PARP1 on DNA, leading to replication fork stalling and collapse.[7] The concurrent inhibition of FEN1 exacerbates this effect by preventing the resolution of DNA flaps that arise during replication, leading to an accumulation of DNA double-strand breaks.[4][5] This combined action results in catastrophic DNA damage and subsequent cell death, even in cancer cells that have developed mechanisms to circumvent the effects of PARP inhibitors alone.
Two of the most studied FEN1 inhibitors in the context of PARP inhibitor resistance are LNT1 and C8.
Comparative Efficacy of FEN1 Inhibitors in PARP Inhibitor-Resistant Models
| FEN1 Inhibitor | Cancer Model | Key Findings | Reference |
| LNT1 | Triple-Negative Breast Cancer (TNBC) cell lines (including acquired PARPi-resistant HCC1395-OlaR) | - Synergistic with the PARP inhibitor talazoparib in 7 out of 10 TNBC cell lines, particularly in PARPi-resistant lines.[4][5] - Combination induced a 47% increase in DNA replication fork speed compared to control in a PARPi-resistant model.[4][5][6] - Enhanced DNA damage at lower drug concentrations.[4][5] | [4][5][6] |
| C8 | BRCA-deficient ovarian and colorectal cancer cell lines (including PARPi-resistant lines) | - Demonstrated potent and selective killing of BRCA1/BRCA2-deficient cancer cells.[3] - Effective in PARP1 inhibitor-resistant cell lines.[3] - In a mouse xenograft model, C8 significantly inhibited the growth of C8-sensitive tumors.[2][8] | [2][3][8] |
Alternative Strategies to Overcome PARP Inhibitor Resistance
While FEN1 inhibition shows significant promise, other therapeutic avenues are also being explored to combat PARP inhibitor resistance. These strategies often involve targeting other key players in the DNA damage response (DDR) pathway.
| Alternative Strategy | Target | Mechanism of Action | Reference |
| ATR Inhibition | Ataxia telangiectasia and Rad3-related (ATR) kinase | ATR is a central kinase in the DDR that is activated by replication stress. Its inhibition prevents the stabilization of stalled replication forks, leading to their collapse and the accumulation of DNA damage. Combining ATR inhibitors with PARP inhibitors has shown synergistic effects. | [9] |
| WEE1 Inhibition | WEE1 G2 checkpoint kinase | WEE1 is a key regulator of the G2/M cell cycle checkpoint. Inhibiting WEE1 forces cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and cell death. This approach is particularly effective in combination with DNA-damaging agents like PARP inhibitors. | [7] |
| PI3K/AKT Pathway Inhibition | Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) | The PI3K/AKT pathway is involved in cell survival and has been implicated in DNA repair. Inhibiting this pathway can sensitize cancer cells to PARP inhibitors by downregulating the expression of DNA repair proteins. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these findings.
Generation of PARP Inhibitor-Resistant Cell Lines
-
Cell Culture: Begin with a parental cancer cell line known to be initially sensitive to a specific PARP inhibitor (e.g., Olaparib, Talazoparib).
-
Dose Escalation: Continuously expose the cells to the PARP inhibitor, starting at a low concentration (e.g., the IC20).
-
Stepwise Increase: Gradually increase the concentration of the PARP inhibitor in the culture medium as the cells develop resistance and resume proliferation. This process can take several months.
-
Verification of Resistance: Periodically assess the resistance of the cell population by performing dose-response assays (e.g., MTT or CellTiter-Glo assays) and comparing the IC50 values to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish stable resistant cell lines.
Chemosensitivity and Synergy Assays
-
Cell Seeding: Seed cancer cells (both parental and PARP inhibitor-resistant) into 96-well plates at a predetermined density.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of the FEN1 inhibitor (e.g., LNT1) and the PARP inhibitor (e.g., Talazoparib), both as single agents and in combination at various fixed ratios.
-
Incubation: Incubate the cells for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay such as MTT, CellTiter-Glo, or crystal violet staining.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone and in combination.
-
Determine the synergistic, additive, or antagonistic effects of the drug combination using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
-
Immunofluorescence for γ-H2AX and RAD51 Foci
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the desired drugs for the specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX (a marker for DNA double-strand breaks) and RAD51 (a key protein in homologous recombination) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei). Capture images using a fluorescence microscope.
-
Quantification: Quantify the number of γ-H2AX and RAD51 foci per nucleus using image analysis software such as ImageJ. An increase in the number of foci indicates an increase in DNA damage and repair activity.
DNA Fiber Assay for Replication Fork Speed
-
Cell Labeling: Sequentially label the cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) followed by 5-iodo-2'-deoxyuridine (IdU), for short periods (e.g., 20-30 minutes each).
-
Cell Lysis and DNA Spreading: Harvest the cells and lyse them on a microscope slide to spread the DNA fibers.
-
Immunodetection: Denature the DNA and perform immunofluorescence staining using primary antibodies specific for CldU and IdU, followed by fluorescently labeled secondary antibodies.
-
Imaging and Measurement: Capture images of the DNA fibers using a fluorescence microscope. Measure the length of the CldU (first label) and IdU (second label) tracks.
-
Calculation of Fork Speed: The length of the labeled tracks divided by the labeling time gives the replication fork speed. A change in track length under different treatment conditions indicates an alteration in replication fork progression.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
Targeting FEN1 presents a compelling and scientifically rational approach to overcoming resistance to PARP inhibitors. The synergistic lethality observed with the combination of FEN1 and PARP inhibitors in preclinical models, including those with acquired resistance, underscores the therapeutic potential of this strategy. Further research and clinical investigation into potent and specific FEN1 inhibitors are warranted to translate these promising findings into effective cancer therapies. This guide provides a foundational resource for researchers to explore this exciting area of drug development.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 5. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]
- 6. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Validating FEN1 Inhibitor On-Target Activity in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations. The principle of synthetic lethality suggests that while inhibition of either FEN1 or another DNA repair pathway alone may be tolerated, simultaneous inhibition is lethal to cancer cells. This guide provides a comparative overview of the on-target validation of FEN1 inhibitors in cells, with a focus on experimental data and detailed protocols for key validation assays.
Introduction to FEN1 and its Inhibition
FEN1 is a structure-specific nuclease essential for several DNA metabolic pathways, including Okazaki fragment maturation during lagging strand synthesis and long-patch base excision repair (LP-BER). Its precise cleavage of 5' DNA flaps is vital for maintaining genomic stability. Overexpression of FEN1 has been observed in numerous cancers, including breast, prostate, and lung cancer, and is often associated with tumor progression and resistance to chemotherapy.[1][2]
Inhibition of FEN1 can lead to the accumulation of unrepaired DNA, resulting in DNA double-strand breaks (DSBs) and apoptosis, particularly in cancer cells that are already deficient in homologous recombination (HR) repair.[3] This makes FEN1 inhibitors a promising class of targeted anticancer agents. This guide will focus on the validation of a novel FEN1 inhibitor, BSM-1516, and compare its activity with the well-characterized inhibitor, FEN1-IN-1.
Quantitative Data Presentation
The following table summarizes the on-target activity of two FEN1 inhibitors, BSM-1516 and FEN1-IN-1, based on key validation assays.
| Assay | Inhibitor | Metric | Value | Cell Line(s) | Citation |
| Biochemical Assay | BSM-1516 | IC50 | 7 nM | - | [4][5][6] |
| FEN1-IN-1 | GI50 (mean) | 15.5 µM | 212 cell lines | [7] | |
| Cellular Thermal Shift Assay (CETSA) | BSM-1516 | EC50 | 24 nM | HEK293 | [4][8] |
| Clonogenic Survival Assay | BSM-1516 | EC50 | 350 nM | DLD1 BRCA2-deficient | [5] |
| BSM-1516 | EC50 | 5 µM | DLD1 BRCA2-wild-type | [5] | |
| FEN1-IN-1 | - | Decreased survival | MRE11A-deficient HeLa | [7] | |
| DNA Damage Response (γH2AX foci) | FEN1-IN-1 | - | Increased phosphorylation | SW620, HCT-116 | [7] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in this guide are provided below to facilitate the replication and validation of FEN1 inhibitor activity.
Biochemical FEN1 Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the direct inhibition of FEN1's enzymatic activity in vitro.
Principle: A DNA substrate with a 5' flap is labeled with a fluorophore. In the presence of active FEN1, the flap is cleaved, leading to a decrease in the fluorescence polarization of the solution. An inhibitor will prevent this cleavage, thus maintaining a high fluorescence polarization signal.[9][10]
Protocol:
-
Substrate Preparation: Synthesize a DNA oligonucleotide substrate with a 5' flap structure, a 5' fluorophore (e.g., Atto495), and a quencher on the opposite end.[4]
-
Reaction Mixture: In a 1536-well plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Compound Addition: Add serial dilutions of the test inhibitor (e.g., Fen1-IN-5) to the wells.
-
Enzyme Addition: Add purified recombinant human FEN1 protein to the wells, excluding negative controls.
-
Substrate Addition: Initiate the reaction by adding the fluorescently labeled DNA substrate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to no-enzyme and no-inhibitor controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein within intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor, heated, and then lysed. The amount of soluble, non-denatured target protein is then quantified, typically by Western blot.[12][13]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Treat the cells with the FEN1 inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[4][8]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (for a melting curve) or a single, optimized temperature (for dose-response) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[12][14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP40, pH 8.5 with protease inhibitors).[14]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated, denatured proteins.[14][15]
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FEN1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for FEN1 at each temperature or inhibitor concentration. For a melting curve, plot the intensity versus temperature. For a dose-response curve, plot the intensity at the optimized temperature versus inhibitor concentration to determine the EC50.
γH2AX and 53BP1 Foci Formation Assay
This immunofluorescence-based assay detects the formation of DNA double-strand breaks (DSBs), a downstream consequence of FEN1 inhibition.
Principle: Phosphorylation of the histone variant H2AX (to form γH2AX) and the recruitment of the DNA damage checkpoint protein 53BP1 are early cellular responses to DSBs. These events can be visualized as distinct nuclear foci using specific antibodies.[16]
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the FEN1 inhibitor or a control for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[16][17]
-
Incubate the cells with primary antibodies against γH2AX and/or 53BP1 overnight at 4°C.[16][17]
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.[17][18]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.[18]
-
Acquire images using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
Count the number of γH2AX and 53BP1 foci per nucleus. A cell is often considered positive if it has a certain number of foci (e.g., >5).
-
Quantify the percentage of positive cells for each treatment condition.
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with a cytotoxic agent.
Principle: The ability of a single cell to undergo unlimited division and form a colony of at least 50 cells is a measure of its reproductive integrity. A decrease in colony formation indicates cytotoxic or cytostatic effects of the treatment.[19]
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells into 6-well plates or petri dishes. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies at the end of the experiment.
-
Treatment: Allow the cells to adhere for several hours, then treat with a range of concentrations of the FEN1 inhibitor or a vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a CO₂ incubator, allowing colonies to form. The incubation time will vary depending on the cell line's doubling time.[20]
-
Fixation and Staining:
-
Remove the medium and wash the cells with PBS.
-
Fix the colonies with a fixation solution (e.g., 10% neutral buffered formalin or a methanol/acetic acid mixture) for 5-30 minutes.[20][21]
-
Stain the colonies with a 0.01-0.5% crystal violet solution for 30-60 minutes.[20][21]
-
Gently wash away the excess stain with water and allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x (PE/100))).
-
Plot the SF against the inhibitor concentration to generate a cell survival curve and determine the EC50.
-
Visualizations
FEN1's Role in DNA Repair
Caption: FEN1's role in Okazaki fragment maturation and long-patch base excision repair.
Experimental Workflow for FEN1 Inhibitor Validation
Caption: A typical workflow for validating the on-target activity of a FEN1 inhibitor.
The Logic of Synthetic Lethality with FEN1 Inhibition
Caption: The principle of synthetic lethality in HR-deficient cancer cells treated with a FEN1 inhibitor.
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blacksmithmedicines.com [blacksmithmedicines.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. blacksmithmedicines.com [blacksmithmedicines.com]
- 9. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 19. Clonogenic Assay [en.bio-protocol.org]
- 20. Clonogenic Assay [bio-protocol.org]
- 21. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FEN1 Inhibition and Olaparib Synergy in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synergistic effects of Flap Endonuclease 1 (FEN1) inhibitors and the Poly (ADP-ribose) polymerase (PARP) inhibitor, olaparib, in cancer therapy. While the specific inhibitor "Fen1-IN-5" is not widely documented in peer-reviewed literature, this analysis will utilize available data from potent and selective FEN1 inhibitors as a surrogate to explore the principles of this combination therapy. The synergistic interaction between FEN1 and PARP inhibitors represents a promising strategy to enhance anti-tumor efficacy, particularly in cancers with existing DNA damage response (DDR) deficiencies or acquired resistance to PARP inhibitors.
Mechanism of Action and Rationale for Synergy
Olaparib , a potent PARP inhibitor, functions by trapping PARP enzymes on single-strand DNA breaks (SSBs). This prevents the repair of these lesions, which are then converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a concept known as synthetic lethality.
FEN1 is a critical enzyme involved in DNA replication and repair, primarily responsible for removing 5' flaps during Okazaki fragment maturation in lagging strand synthesis and in long-patch base excision repair (LP-BER). Inhibition of FEN1 leads to the accumulation of unresolved DNA flaps, causing replication stress and the formation of DNA DSBs.
The synergy between FEN1 inhibitors and olaparib arises from the simultaneous assault on two critical DNA repair and replication pathways. By inhibiting both FEN1 and PARP, cancer cells are overwhelmed with an insurmountable level of DNA damage, leading to enhanced cell cycle arrest, apoptosis, and a potent anti-tumor response. This combination has shown particular promise in overcoming resistance to PARP inhibitors.[1]
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies investigating the synergy between FEN1 inhibitors and PARP inhibitors.
Table 1: In Vitro Cytotoxicity (IC50) of FEN1 Inhibitors and PARP Inhibitors
| Cell Line | Compound | IC50 (µM) | Reference |
| HCC1395 (BRCA2-mutant) | Talazoparib | 0.001 | [1] |
| HCC1395-OlaR (Olaparib-Resistant) | Talazoparib | 0.1 | [1] |
| BT549 (BRCA-wildtype) | Talazoparib | 0.5 | [1] |
| HCC1395 (BRCA2-mutant) | LNT1 (FEN1/EXO1 inhibitor) | 1.0 | [1] |
| HCC1395-OlaR (Olaparib-Resistant) | LNT1 (FEN1/EXO1 inhibitor) | 1.2 | [1] |
| BT549 (BRCA-wildtype) | LNT1 (FEN1/EXO1 inhibitor) | 2.5 | [1] |
Table 2: Synergistic Effects of FEN1 Inhibitors and PARP Inhibitors
| Cell Line | Combination | Combination Index (CI) | Effect | Reference |
| HCC1395-OlaR (Olaparib-Resistant) | LNT1 + Talazoparib | 0.20 | Strong Synergy | [1] |
| BT549 (BRCA-wildtype) | LNT1 + Talazoparib | < 1.0 | Synergy | [1] |
Table 3: Cellular Effects of FEN1 and PARP Inhibitor Combination
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| MDAMB231 | siFEN1 + Talazoparib | G2/M Arrest | Increased percentage of cells in G2/M phase | [1] |
| MDAMB231 | siFEN1 + Talazoparib | Increased DNA Damage | Increased γH2AX positive cells | [1] |
| MDAMB231 | siFEN1 + Talazoparib | Apoptosis | Increased cleaved-Caspase 3 positive cells | [1] |
| BT549 | LNT1 + Talazoparib | Increased DNA Replication Fork Speed | 47% difference in comparison to control | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony after drug treatment, providing a measure of cytotoxicity.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the FEN1 inhibitor, olaparib, or the combination of both. A vehicle-treated control group is also included.
-
Incubation: Plates are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed with methanol and stained with a 0.5% crystal violet solution.
-
Quantification: Colonies containing at least 50 cells are counted. The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells, corrected for plating efficiency.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following drug treatment.
-
Cell Treatment: Cells are treated with the FEN1 inhibitor, olaparib, or the combination for a specified duration (e.g., 24-72 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the PI fluorescence intensity.
Immunofluorescence for γH2AX (Marker of DNA Double-Strand Breaks)
This technique is used to visualize and quantify the formation of DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the drugs as required.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Quantification: Images are captured using a fluorescence microscope, and the number of γH2AX foci per cell is quantified using image analysis software.
Combination Index (CI) Calculation
The Chou-Talalay method is a widely used method to quantify the nature of drug interactions (synergism, additivity, or antagonism).
-
Dose-Response Curves: The dose-response curves for each drug alone and in combination at a constant ratio are determined using a cell viability assay (e.g., MTT or clonogenic assay).
-
Median-Effect Analysis: The data is analyzed using the median-effect equation, which relates the drug dose to the fraction of cells affected.
-
CI Calculation: The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of FEN1 and PARP Inhibitor Synergy
Caption: Signaling pathway of FEN1 and PARP inhibitor synergy.
Experimental Workflow for Synergy Analysis
Caption: Experimental workflow for synergy analysis.
References
Navigating Nuclease Inhibition: A Comparative Guide to FEN1 Inhibitor Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of known Flap endonuclease 1 (FEN1) inhibitors with other nucleases, supported by experimental data and detailed protocols. While information on a specific inhibitor designated "Fen1-IN-5" is not publicly available, this guide will focus on the selectivity profiles of other well-characterized FEN1 inhibitors to provide a framework for evaluating potential off-target effects.
FEN1 is a critical enzyme in DNA replication and repair, making it an attractive target for cancer therapy. However, its structural similarity to other nucleases, particularly those in the Rad2 superfamily, raises the potential for cross-reactivity of its inhibitors. This can lead to off-target effects and complicate the interpretation of experimental results. This guide aims to shed light on the selectivity of various FEN1 inhibitors.
Quantitative Comparison of FEN1 Inhibitor Specificity
The following table summarizes the inhibitory activity of several FEN1 inhibitors against FEN1 and the structurally related nuclease, Exonuclease 1 (EXO1). This data highlights the varying degrees of selectivity achieved by different chemical scaffolds.
| Inhibitor | FEN1 IC₅₀ (nM) | EXO1 IC₅₀ (nM) | Selectivity (FEN1 vs. EXO1) | Reference Compound(s) |
| N-hydroxyurea Series | ||||
| Compound 1 | Similar to EXO1 | Similar to FEN1 | ~1-fold (Non-selective) | [1] |
| Compound 2 | Similar to EXO1 | Similar to FEN1 | ~1-fold (Non-selective) | [1] |
| BSM-1516 | 7 | 460 | ~65-fold | [2] |
| Other Inhibitors | ||||
| Aurintricarboxylic Acid | ~590 | Not Reported | - | [3] |
| NSC-13755 | ~930 | Not Reported | - | [3] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A higher selectivity fold indicates a greater preference for inhibiting FEN1 over the other nuclease.
Experimental Protocols
The determination of inhibitor specificity relies on robust biochemical assays. Below are detailed methodologies for key experiments cited in the comparison.
Fluorescence Quenching-Based Nuclease Assay
This assay is a common method for measuring nuclease activity in a high-throughput format.
Principle: A synthetic DNA substrate is designed with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by a nuclease like FEN1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Substrate Preparation: A 5'-flap DNA substrate is synthesized with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., DABCYL).
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, DTT, and BSA.
-
Enzyme and Inhibitor Incubation: Recombinant FEN1 or another nuclease is pre-incubated with varying concentrations of the test inhibitor for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.
-
Signal Detection: Fluorescence is measured over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures the extent of this stabilization.
Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (e.g., FEN1) at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Visualizing the Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflows described above.
Figure 1: Workflow for FEN1 inhibitor screening.
The diagram above outlines the two primary experimental workflows for assessing FEN1 inhibitor activity and specificity. The biochemical assay directly measures enzymatic inhibition, while CETSA confirms target engagement in a cellular environment.
Figure 2: FEN1 inhibitor target and off-target effects.
This diagram illustrates the intended and potential unintended consequences of FEN1 inhibition. While the primary goal is to block FEN1's role in DNA repair, cross-reactivity with other nucleases like EXO1 can lead to broader cellular effects.
Conclusion
The development of highly selective FEN1 inhibitors is a key objective in the pursuit of targeted cancer therapies. As demonstrated by the available data, the degree of selectivity can vary significantly between different inhibitor classes. The non-selective nature of some early FEN1 inhibitors, such as those in the N-hydroxyurea series, highlights the importance of comprehensive cross-reactivity profiling against other nucleases. More recent compounds, like BSM-1516, show promising selectivity for FEN1 over EXO1, representing a significant advancement in the field.
Researchers utilizing FEN1 inhibitors should carefully consider the potential for off-target effects, particularly when interpreting cellular phenotypes. The experimental protocols and workflows detailed in this guide provide a foundation for robustly assessing the specificity of novel FEN1 inhibitors and understanding their true mechanism of action. Future studies should aim to expand the panel of nucleases tested to provide a more complete picture of inhibitor selectivity and guide the development of the next generation of highly specific FEN1-targeted therapeutics.
References
Unveiling DNA Damage Responses: A Comparative Guide to FEN1 Inhibition and its Effect on γH2AX and 53BP1 Foci Formation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of DNA repair, Flap Endonuclease 1 (FEN1) stands as a critical enzyme, playing a pivotal role in maintaining genomic stability through its involvement in Okazaki fragment maturation and base excision repair.[1] Inhibition of FEN1 has emerged as a promising anti-cancer strategy, as it leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.
This guide provides a comparative analysis of the cellular effects of FEN1 inhibition, focusing on the formation of γH2AX and 53BP1 foci, which are well-established markers of DNA double-strand breaks (DSBs). We will explore the effects of a representative FEN1 inhibitor, here generically referred to as Fen1-IN-5, and compare its performance with other inhibitors targeting related DNA damage response (DDR) pathways, providing available experimental data to support these comparisons. While specific data for a compound named "this compound" is not publicly available, we will utilize data from known FEN1 inhibitors such as SC13 and C8 as representative examples of this class of molecules.
The Role of γH2AX and 53BP1 in the DNA Damage Response
Upon the induction of DNA double-strand breaks, a cascade of signaling events is initiated to recruit repair factors to the site of damage. One of the earliest events is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[1] This phosphorylation event spreads along the chromatin flanking the break and serves as a docking site for a host of DDR proteins.
Among these proteins is the p53-binding protein 1 (53BP1), which is rapidly recruited to the sites of DNA damage and co-localizes with γH2AX, forming distinct nuclear foci.[2] 53BP1 plays a crucial role in the choice of DSB repair pathway, promoting non-homologous end joining (NHEJ) while inhibiting homologous recombination (HR).[2] The formation and resolution of γH2AX and 53BP1 foci are therefore critical indicators of the extent of DNA damage and the proficiency of the cellular repair machinery.
Comparative Analysis of Inhibitor Effects on Foci Formation
The following tables summarize the effects of FEN1 inhibitors and other DNA damage response inhibitors on the formation of γH2AX and 53BP1 foci.
Table 1: Effect of FEN1 Inhibitors on γH2AX and 53BP1 Foci Formation
| Inhibitor | Target | Cell Line | Treatment Conditions | Effect on γH2AX Foci | Effect on 53BP1 Foci | Reference |
| SC13 | FEN1 | Prostate Cancer Cells (PC3) | 12 hours | Dose-dependent increase | Not explicitly quantified | [3] |
| C8 | FEN1 | BRCA-proficient and -deficient cells | Time-dependent | Time-dependent increase | Higher levels in BRCA2-deficient cells | [2] |
Table 2: Comparison with Inhibitors of Other DNA Damage Response Pathways
| Inhibitor | Target | Cell Line | Treatment Conditions | Effect on γH2AX Foci | Effect on 53BP1 Foci | Reference |
| Olaparib | PARP | BRCA1-mutant cancer cells | Varies | Increased foci, especially with radiation | Increased foci | |
| Chaetocin | Lysine Methyltransferases (KMTs) | Sarcoma cells | Varies | No significant change | Impaired formation |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are generalized protocols for the key experiments cited.
Immunofluorescence Staining for γH2AX and 53BP1 Foci
This protocol outlines the general steps for visualizing and quantifying γH2AX and 53BP1 foci in cultured cells following inhibitor treatment.
Materials:
-
Cell culture reagents
-
FEN1 inhibitor (e.g., SC13) or other DNA damage response inhibitors
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: anti-γH2AX and anti-53BP1
-
Secondary antibodies: fluorescently labeled anti-mouse and anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of the inhibitor for the specified duration. Include appropriate vehicle-treated controls.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and 53BP1 (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition. The number of γH2AX and 53BP1 foci per nucleus can be quantified using image analysis software.
Visualizing the Molecular Pathways and Experimental Processes
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: DNA Damage Response Pathway and FEN1 Inhibition.
Caption: Experimental Workflow for Foci Formation Assay.
Conclusion
The inhibition of FEN1 represents a compelling strategy for cancer therapy by inducing DNA damage and exploiting deficiencies in tumor cell DNA repair mechanisms. The formation of γH2AX and 53BP1 foci serves as a robust biomarker for the DNA double-strand breaks induced by FEN1 inhibitors. While direct quantitative data for a specific compound named "this compound" is not available, studies on known FEN1 inhibitors like SC13 and C8 consistently demonstrate a dose- and time-dependent increase in these DNA damage markers.[2][3]
In comparison to other DNA damage response inhibitors, such as PARP and KMT inhibitors, FEN1 inhibitors provide a distinct mechanism of action that warrants further investigation. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to quantitatively assess the impact of FEN1 inhibitors on γH2AX and 53BP1 foci formation, thereby facilitating the development and evaluation of novel cancer therapeutics. Future studies should aim to provide more detailed quantitative data on the dose-response and time-course effects of specific FEN1 inhibitors to enable more precise comparisons and a deeper understanding of their therapeutic potential.
References
- 1. γH2AX, 53BP1 and Rad51 protein foci changes in mesenchymal stem cells during prolonged X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and dose-response of residual 53BP1/gamma-H2AX foci: co-localization, relationship with DSB repair and clonogenic survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical proteomics reveals a γH2AX-53BP1 interaction in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthetic Lethal Interaction of Fen1-IN-5 with MRE11A Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the synthetic lethal interaction between a novel FEN1 inhibitor, Fen1-IN-5, and MRE11A mutations in cancer cells. Given the absence of publicly available data on a compound specifically named "this compound," this document will use data from well-characterized FEN1 inhibitors, such as those from the N-hydroxyurea series, as a proxy to illustrate the validation process. The methodologies and comparative analyses presented here can be directly applied to evaluate the preclinical efficacy of this compound.
The FEN1-MRE11A Synthetic Lethal Axis
The principle of synthetic lethality offers a promising avenue for targeted cancer therapy. This approach exploits the codependence of cancer cells on two specific genes for survival, where the inactivation of either gene alone is non-lethal, but the simultaneous loss of both leads to cell death. A key synthetic lethal relationship has been identified between Flap Endonuclease 1 (FEN1) and the MRE11A component of the MRN (MRE11-RAD50-NBS1) DNA repair complex.
FEN1 is a crucial enzyme in DNA replication and repair, particularly in the maturation of Okazaki fragments during lagging strand synthesis and in the long-patch base excision repair pathway. MRE11A is a critical component of the MRN complex, which functions as a primary sensor of DNA double-strand breaks (DSBs) and initiates the DNA damage response (DDR).
In cancer cells harboring inactivating mutations in the MRE11A gene, the ability to efficiently repair DSBs is compromised. These cells become highly reliant on FEN1-mediated DNA repair pathways to maintain genomic integrity and survive. Consequently, the inhibition of FEN1 in MRE11A-deficient cancer cells is expected to result in a catastrophic accumulation of DNA damage, leading to selective cell death. This synthetic lethal interaction is particularly relevant in cancers with high microsatellite instability (MSI), such as certain colorectal and gastric cancers, where MRE11A is frequently mutated.[1][2][3][4]
Caption: The principle of FEN1-MRE11A synthetic lethality.
Comparative Performance Data
The following tables summarize expected quantitative data from experiments designed to validate the selective efficacy of a FEN1 inhibitor in MRE11A-deficient cancer cells.
Table 1: In Vitro Cytotoxicity (GI50) of a Representative FEN1 Inhibitor
| Cell Line | Cancer Type | MRE11A Status | MSI Status | GI50 (µM) of FEN1 Inhibitor |
| HCT-116 | Colorectal | Deficient | MSI-H | ~7.5 |
| LoVo | Colorectal | Deficient | MSI-H | ~10 |
| SW620 | Colorectal | Proficient | MSS | > 30 |
| DLD-1 | Colorectal | Proficient (monoallelic mutation) | MSI-H | > 30 |
GI50 (Growth Inhibition 50) values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. Data is representative of N-hydroxyurea based FEN1 inhibitors.[3]
Table 2: Clonogenic Survival in Isogenic Cell Lines
| Cell Line | Genetic Background | Treatment | Survival Fraction (%) |
| HCT-116 | MRE11A Proficient (Control shRNA) | FEN1 Inhibitor (10 µM) | 66 |
| HCT-116 | MRE11A Deficient (shRNA knockdown) | FEN1 Inhibitor (10 µM) | 11 |
Survival fraction is normalized to untreated controls. This data demonstrates increased sensitivity to FEN1 inhibition upon MRE11A depletion.[3]
Experimental Protocols
Detailed methodologies for the key experiments required to validate the synthetic lethal interaction of this compound with MRE11A mutations are provided below.
Cell Culture and Reagents
-
Cell Lines:
-
MRE11A-deficient: HCT-116 (ATCC CCL-247), LoVo (ATCC CCL-229)
-
MRE11A-proficient: SW620 (ATCC CCL-227), DLD-1 (ATCC CCL-221)
-
-
Reagents:
-
This compound (or other FEN1 inhibitors)
-
Primary antibodies: anti-FEN1, anti-MRE11A, anti-γH2AX, anti-GAPDH (or other loading control)
-
Secondary antibodies: HRP- or fluorophore-conjugated
-
siRNA or shRNA targeting FEN1 and MRE11A
-
Caption: Experimental workflow for validating this compound.
Clonogenic Survival Assay
This assay measures the ability of a single cell to proliferate and form a colony, which is a stringent test of cytotoxicity.
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-2000 cells/well) and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Count colonies containing at least 50 cells. The survival fraction is calculated as (number of colonies in treated well / number of cells seeded) / (number of colonies in control well / number of cells seeded).
Western Blotting
This technique is used to confirm the MRE11A status of the cell lines and to assess the on-target effects of this compound if it is expected to alter FEN1 protein levels.
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.[5][6][7][8][9]
Immunofluorescence for γH2AX Foci
This assay quantifies the formation of DNA double-strand breaks, a key indicator of the cytotoxic mechanism of FEN1 inhibition in MRE11A-deficient cells.
-
Cell Culture: Grow cells on glass coverslips in 24-well plates.
-
Treatment: Treat cells with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 3% BSA in PBS for 1 hour. Incubate with anti-γH2AX primary antibody overnight at 4°C, followed by incubation with a fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[1][10][11][12][13]
Alternative and Comparative Therapies
To position this compound effectively, its performance should be benchmarked against other therapeutic strategies that may be effective in MRE11A-deficient cancers.
Table 3: Comparison with Alternative Therapeutic Strategies
| Therapeutic Strategy | Target | Rationale | Key Considerations |
| PARP Inhibitors (e.g., Olaparib) | PARP1/2 | MRE11A deficiency can impair homologous recombination (HR), potentially sensitizing cells to PARP inhibition. | The extent of HR deficiency in MRE11A mutant tumors can be variable. |
| ATR Inhibitors (e.g., Ceralasertib) | ATR | Increased replication stress in MRE11A-deficient cells may heighten their dependency on the ATR-mediated checkpoint. | A broader mechanism that is not exclusively linked to MRE11A status. |
| Conventional Chemotherapy (e.g., Cisplatin) | DNA | Impaired DNA repair capacity in MRE11A-deficient cells may increase their sensitivity to DNA damaging agents. | Lack of specificity and potential for significant off-target toxicity. |
By demonstrating superior selective cytotoxicity and a more favorable therapeutic window, this compound could emerge as a leading candidate for the treatment of MRE11A-mutant cancers. The experimental framework provided in this guide offers a clear path to rigorously validate this promising therapeutic hypothesis.
References
- 1. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [app.jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to FEN1 Inhibitors: FEN1-IN-4 vs. Fen1-IN-5 in Breast Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two inhibitors of Flap Endonuclease 1 (FEN1), FEN1-IN-4 and Fen1-IN-5, with a focus on their application in breast cancer cell line studies. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows to support informed decisions in cancer research.
Introduction to FEN1 in Breast Cancer
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a vital role in maintaining genomic stability.[1] Its overexpression has been documented in various cancers, including breast cancer, where elevated levels are often associated with increased proliferation and resistance to therapy.[1] This makes FEN1 an attractive target for the development of novel anticancer agents. This guide focuses on two such agents, FEN1-IN-4 and this compound.
FEN1-IN-4: A Profile of a Studied Inhibitor
FEN1-IN-4 is a known inhibitor of human flap endonuclease-1 (hFEN1) that has been investigated for its effects on breast cancer cell lines. Studies have demonstrated that FEN1-IN-4 exhibits cytotoxic, cytostatic, and radiosensitizing properties.[2] Its mechanism of action involves inducing cell death through apoptosis and necrosis, promoting cellular senescence, and causing cell cycle arrest at the G2/M phase.[2] The efficacy of FEN1-IN-4 can be cell-line specific, with varying responses observed across different breast cancer subtypes.[1]
This compound: An Emerging Potent Inhibitor
This compound, also identified as compound 12A, is a potent inhibitor of FEN1 with a reported half-maximal inhibitory concentration (IC50) of 12 nM.[3][4][5][6] While its high potency suggests significant potential, there is currently a lack of publicly available research detailing its specific effects on breast cancer cell lines. As such, a direct, data-driven comparison with FEN1-IN-4 in this context is not yet possible.
Comparative Data: FEN1-IN-4 in Breast Cancer Cell Lines
The following tables summarize the quantitative data available for FEN1-IN-4's effects on various breast cancer cell lines.
Table 1: Cytotoxic and Cytostatic Effects of FEN1-IN-4
| Cell Line | Subtype | Effect | Metric | Value | Reference |
| MDA-MB-231 | TNBC | Cytotoxicity | IC50 (µM) | Not specified | [2] |
| MDA-MB-468 | TNBC | Cytotoxicity | IC50 (µM) | Not specified | [2] |
| HCC1937 | TNBC | Cytotoxicity | IC50 (µM) | Not specified | [2] |
| BT-549 | TNBC | Cytotoxicity | IC50 (µM) | Not specified | [2] |
| MCF-7 | Luminal A | Cytotoxicity | IC50 (µM) | Not specified | [2] |
| T47D | Luminal A | Cytotoxicity | IC50 (µM) | Not specified | [2] |
| SK-BR-3 | HER2+ | Cytotoxicity | IC50 (µM) | Not specified | [2] |
| MDA-MB-361 | Luminal B | Cytotoxicity | IC50 (µM) | Not specified | [2] |
Note: While the study[2] demonstrates cytotoxic effects, specific IC50 values for each cell line were not provided in the referenced text.
Table 2: Cell Cycle and Apoptotic Effects of FEN1-IN-4
| Cell Line | Effect | Observation | Reference |
| Various Breast Cancer Cell Lines | Cell Cycle | Increased G2/M phase arrest | [2] |
| Various Breast Cancer Cell Lines | Apoptosis | Induction of apoptosis and necrosis | [2] |
| Various Breast Cancer Cell Lines | Senescence | Induction of cellular senescence | [2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | FLAP | TargetMol [targetmol.com]
- 6. This compound| CAS NO:824983-93-9| GlpBio [glpbio.cn]
Safety Operating Guide
Proper Disposal Procedures for Fen1-IN-5: A Guide for Laboratory Professionals
Disclaimer: Specific safety data sheets (SDS) and detailed disposal guidelines for Fen1-IN-5 are not publicly available. The following procedures are based on general best practices for the handling and disposal of potent, biologically active small molecules in a research setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all applicable local, state, and federal regulations.
This compound is a potent inhibitor of Flap endonuclease-1 (FEN1), a critical enzyme in DNA repair and replication.[1] Due to its biological activity, this compound requires careful handling and adherence to strict disposal protocols to ensure personnel safety and environmental protection.
Key Chemical and Handling Information
While specific quantitative data for this compound is limited, information on similar FEN1 inhibitors provides general guidance for handling and storage.
| Property | General Guidance for FEN1 Inhibitors |
| Storage Temperature | -20°C to -80°C for long-term stability. |
| Common Solvent | Dimethyl sulfoxide (DMSO) is frequently used for creating stock solutions.[2][3] |
| Handling | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound and all associated materials must be managed as hazardous chemical waste.
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Neat (undiluted) compound.
-
Stock solutions and dilutions.
-
Contaminated consumables such as pipette tips, tubes, flasks, and gloves.
-
Media and buffers from experimental procedures.
-
-
Waste Collection:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent system (e.g., "in DMSO"), and the estimated concentration and volume.
-
Affix the appropriate hazard symbols as required by your institution.
-
-
Waste Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
Ensure secondary containment is in place to prevent spills.
-
The storage area should be well-ventilated and away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular solid waste bins.
-
-
Decontamination:
-
All surfaces and non-disposable equipment that have come into contact with this compound should be thoroughly decontaminated. Consult your EHS department for recommended cleaning and decontamination agents.
-
Collect all materials used for decontamination (e.g., wipes, absorbent pads) as hazardous waste.
-
-
Empty Containers:
-
Empty containers that held the pure compound or stock solutions should be treated as hazardous waste. Do not reuse these containers.[4] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The container should then be managed according to institutional guidelines, which may require defacing the label before disposal.
-
Disposal Workflow Visualization
The following diagram outlines the logical steps for the safe and compliant disposal of this compound in a laboratory environment.
Caption: Workflow for the proper disposal of this compound chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fen1-IN-5
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Fen1-IN-5, a potent inhibitor of Flap endonuclease-1 (FEN1). As a novel research chemical, this compound should be treated as a hazardous substance. Strict adherence to the following protocols is crucial to ensure the safety of all laboratory personnel and the integrity of your research.
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles the best practices for handling potent chemical inhibitors. Researchers, scientists, and drug development professionals should use this as a primary resource for operational and safety planning.
Chemical and Safety Data
Due to the limited public availability of a formal SDS, the following table summarizes the known properties of this compound and notes where specific quantitative safety data is currently unavailable.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | FEN1 inhibitor, compound 12A |
| Mechanism of Action | Potent inhibitor of Flap endonuclease-1 (FEN1), involved in DNA repair.[1] |
| IC50 | 12 nM for FEN1 |
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.46 g/mol |
| Appearance | Solid powder (presumed) |
| Storage | Store at -20°C for short-term and -80°C for long-term.[1] |
| Solubility | Soluble in DMSO. For in vivo studies, various solvent protocols are available (e.g., DMSO, PEG300, Tween-80, Saline).[1] |
| Permissible Exposure Limits (PEL) | Data not available. Handle with high caution. |
| Threshold Limit Value (TLV) | Data not available. Handle with high caution. |
Personal Protective Equipment (PPE)
Given that this compound is a potent inhibitor, direct contact and inhalation must be avoided. The following PPE is mandatory when handling this compound in solid or solution form:
-
Gloves: Nitrile gloves are required. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of airborne particles.
Operational Plan: From Receipt to Disposal
The following step-by-step guidance outlines the complete workflow for safely handling this compound within a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store the container in a designated, clearly labeled, and secure location at the appropriate temperature (-20°C or -80°C).
Preparation of Stock Solutions
-
All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate solvents (e.g., DMSO) as recommended by the supplier.[1]
-
If precipitation occurs during preparation, gentle heating or sonication may be used to aid dissolution.[1]
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
When using solutions of this compound, always wear the mandatory PPE.
-
Conduct all experimental procedures in a well-ventilated area. For procedures with a risk of aerosol generation, a chemical fume hood is recommended.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately follow the first aid procedures outlined below.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not discard in regular trash.
-
Liquid Waste: All solutions containing this compound, including experimental media and rinsates, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) must be collected in a sealed bag and disposed of as solid hazardous waste.
-
Waste Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow for Handling this compound
Caption: Operational workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
